Technical Documentation Center

Dimethylanaline-PEG4-acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dimethylanaline-PEG4-acid

Core Science & Biosynthesis

Foundational

Molecular weight of Dimethylaniline-PEG4-acid linker

The following technical guide details the physicochemical properties, synthesis logic, and bioconjugation protocols for the Dimethylaniline-PEG4-acid linker. This guide is structured for application scientists and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and bioconjugation protocols for the Dimethylaniline-PEG4-acid linker. This guide is structured for application scientists and drug development professionals requiring precise molecular data and actionable experimental workflows.

Molecular Characterization & Bioconjugation Protocols

Core Molecular Specifications

The Dimethylaniline-PEG4-acid linker is a heterobifunctional reagent designed for constructing Antibody-Drug Conjugates (ADCs), PROTACs, and site-selective protein modifications. It combines an electron-rich Dimethylaniline (DMA) moiety (often used for oxidative coupling or as a detection handle) with a hydrophilic PEG4 spacer terminated by a Carboxylic Acid for amide coupling.

Physicochemical Data
  • Commercial Name: Dimethylaniline-PEG4-acid

  • Chemical Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight (MW): 440.54 g/mol

  • Exact Mass: 440.2523

  • Solubility: Soluble in DMSO, DMF, DCM; moderately soluble in water (enhanced by PEG4).

  • Appearance: Typically a viscous yellow/brown oil or amorphous solid (due to the DMA chromophore).

Structural Composition Analysis

The molecular weight of 440.5 Da is derived from three distinct functional blocks. Understanding this segmentation is critical for calculating stoichiometry in conjugation reactions.

ComponentFunctionContribution to Structure
Dimethylaniline (DMA) Reactive/Detection Head: An electron-rich aromatic system. Often used in oxidative coupling strategies (e.g., Sato method) or as a

-donating motif in PROTAC design.
~120 Da (Derived from

)
Amide Linkage Connector: Connects the DMA head to the PEG chain.-NH-CO- linkage
PEG4 Spacer Solubility Modulator: A tetraethylene glycol chain that improves water solubility and reduces aggregation of hydrophobic payloads. Provides spatial flexibility (~16 Å length).~176 Da (4 x

)
Propionic Acid Tail Conjugation Handle: A terminal carboxyl group (-COOH) ready for activation (NHS/EDC) to react with primary amines (Lysine residues or N-termini).~73 Da (

)

Experimental Protocol: Bioconjugation Workflow

Objective: Covalent attachment of Dimethylaniline-PEG4-acid to a target protein or amine-bearing small molecule via NHS-ester activation.

Reagent Preparation
  • Stock Solution: Dissolve Dimethylaniline-PEG4-acid in anhydrous DMSO or DMF to a concentration of 10–50 mM .

    • Note: Prepare fresh. The DMA moiety is sensitive to oxidation; store under inert gas (

      
       or Ar) at -20°C.
      
  • Activation Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

    • NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for aqueous stability).

Step-by-Step Activation & Coupling (In-Situ Method)

This protocol avoids the isolation of the unstable NHS-ester intermediate, ensuring higher coupling efficiency.

Step 1: Carboxyl Activation

  • In a microcentrifuge tube, mix the Dimethylaniline-PEG4-acid stock (1 eq) with EDC (1.2 eq) and NHS (1.2 eq) in dry DMF/DMSO.

  • Incubate for 15–30 minutes at room temperature (RT) with gentle agitation.

    • Mechanism:[] EDC reacts with the carboxyl group to form an unstable O-acylisourea, which is immediately displaced by NHS to form the semi-stable amine-reactive NHS-ester.

Step 2: Protein/Amine Preparation

  • Dissolve the target protein/amine in a non-amine buffer (e.g., PBS, HEPES, Bicarbonate) at pH 8.0–8.3 .

    • Critical: Avoid Tris or Glycine buffers, as they contain primary amines that will compete for the linker.

    • Concentration: High protein concentration (2–10 mg/mL) favors efficient conjugation.

Step 3: Conjugation Reaction

  • Add the activated linker mixture (from Step 1) to the protein solution dropwise.

    • Stoichiometry: Use a 5–20 molar excess of linker over protein, depending on the desired Drug-to-Antibody Ratio (DAR).

    • Solvent Limit: Ensure the final organic solvent (DMSO/DMF) concentration is <10% (v/v) to prevent protein precipitation.

  • Incubate for 1–2 hours at RT or overnight at 4°C in the dark.

Step 4: Purification

  • Remove excess unreacted linker and byproducts via Size Exclusion Chromatography (SEC) (e.g., PD-10 columns) or Dialysis against PBS (pH 7.4).

  • Validation: The Dimethylaniline moiety has a distinct UV absorbance. Measure absorbance at 250–300 nm (DMA characteristic peak) relative to protein (280 nm) to calculate the degree of labeling.

Strategic Application & Mechanism

The selection of a Dimethylaniline-PEG4-acid linker is rarely arbitrary. It is typically employed for two specific high-value applications:

Oxidative Coupling (The Sato Method)

The dimethylaniline group can serve as a partner for oxidative coupling reactions. In the presence of an oxidant (e.g., Potassium Ferricyanide,


), the electron-rich DMA aromatic ring couples specifically with hydrazines  or tyrosine  residues.
  • Advantage: This allows for site-specific bioconjugation without relying on Cysteine or Lysine residues, which may be critical for protein function.

Hydrophobicity Masking in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker composition determines cell permeability.

  • The Problem: Pure PEG chains can be too hydrophilic, while alkyl chains are too hydrophobic.

  • The Solution: The DMA-PEG4 hybrid provides a "Goldilocks" zone. The aromatic DMA adds lipophilicity to assist in crossing cell membranes, while the PEG4 maintains aqueous solubility in the cytosol.

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for utilizing this linker effectively.

G cluster_0 Critical Parameters Start Start: Dimethylaniline-PEG4-Acid Check_Solubility Check Solubility (DMSO/DMF) Start->Check_Solubility Activation Activation Strategy Check_Solubility->Activation NHS_Route Amide Coupling (EDC/NHS + Primary Amine) Activation->NHS_Route Target: Lysine/N-term Oxidative_Route Oxidative Coupling (K3Fe(CN)6 + Hydrazine/Tyrosine) Activation->Oxidative_Route Target: Tyr/Hydrazine Outcome_ADC Result: Stable Amide Bond (Standard ADC/PROTAC) NHS_Route->Outcome_ADC Param1 pH 8.0-8.3 (Amide) NHS_Route->Param1 Outcome_SiteSpecific Result: C-C or N-N Bond (Site-Selective Labeling) Oxidative_Route->Outcome_SiteSpecific Param2 pH 6.0-7.0 (Oxidative) Oxidative_Route->Param2

Caption: Decision matrix for Dimethylaniline-PEG4-Acid conjugation, highlighting the divergence between standard amide coupling and oxidative strategies.

Data Summary Table

PropertySpecificationNotes
MW 440.54 DaIncludes DMA, Amide, PEG4, Acid.
Formula

Vendor Standard (e.g., Xinyanbm).
Spacer Length ~16 ÅEstimated based on PEG4 conformation.
Reactive Group -COOH (Carboxyl)Requires activation (EDC/NHS/HATU).
Purity Grade >95%Essential for pharmaceutical applications.
Storage -20°C, DesiccatedHygroscopic; protect from light/air.

References

  • Sato, K., et al. (2018). "Site-Selective Protein Modification via Oxidative Coupling." Journal of the American Chemical Society.

Sources

Exploratory

Introduction: The Crucial Role of Quenchers and Linkers in Modern Biosciences

An In-Depth Technical Guide to the Core Differences Between Dimethylaniline and Dabcyl PEG Linkers For Researchers, Scientists, and Drug Development Professionals In the intricate world of molecular biology and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Differences Between Dimethylaniline and Dabcyl PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to detect and quantify specific biological events is paramount. Fluorescence-based assays, particularly those employing Förster Resonance Energy Transfer (FRET), have become indispensable tools for studying molecular interactions, enzyme activity, and nucleic acid hybridization.[1][2][3] The elegance of a FRET-based system lies in the precise interplay between a fluorescent donor and an acceptor molecule, often a quencher. When in close proximity, the quencher absorbs the energy emitted by the donor, preventing it from fluorescing. This "lights-off" state can be reversed by a specific biological event, such as enzymatic cleavage or conformational change, which separates the donor and quencher, resulting in a "lights-on" signal.

The choice of quencher and the linker that tethers it to the molecule of interest are not trivial decisions. They profoundly impact the sensitivity, specificity, and overall performance of an assay. This guide provides a deep dive into two distinct classes of quenching moieties, Dimethylaniline and Dabcyl, and explores how their functionalities are modulated by the inclusion of Polyethylene Glycol (PEG) linkers. We will dissect their fundamental mechanisms, compare their practical applications, and provide the technical insights necessary for you to make informed decisions in your experimental designs.

Section 1: The Dimethylaniline Family - Quenching via Charge Transfer

N,N-Dimethylaniline (DMA) and its derivatives represent a class of quenchers that operate through a distinct and powerful mechanism known as photoinduced electron transfer (PET), leading to the formation of a charge-transfer complex or "exciplex".[4][5][6]

Chemical Structure and Core Properties

N,N-Dimethylaniline is a simple aromatic amine. Its utility as a quencher stems from its ability to act as an electron donor when a nearby fluorophore is in its excited state.

The Quenching Mechanism: A Tale of Electron Transfer

Unlike FRET, which is a through-space energy transfer, the quenching mechanism of Dimethylaniline is a collisional or contact-based process.[6] The sequence of events is as follows:

  • Excitation: A photon excites the donor fluorophore to a higher energy state (S1).

  • Collision & Electron Transfer: The excited fluorophore collides with the Dimethylaniline molecule. Given their respective redox potentials, an electron is transferred from the Dimethylaniline (the donor) to the excited fluorophore (the acceptor).

  • Exciplex Formation: This electron transfer results in the formation of a transient, non-fluorescent excited-state complex known as an exciplex.[6][7]

  • Non-Radiative Decay: The exciplex rapidly returns to the ground state through non-radiative pathways, dissipating the energy as heat instead of light.

This charge-transfer mechanism is highly dependent on the solvent environment. In polar solvents, the charge-separated state is stabilized, which can sometimes lead to different decay pathways, whereas in non-polar solvents, the exciplex is more commonly observed.[4][5][8]

G cluster_0 Dimethylaniline Quenching Mechanism F_ground Fluorophore (Ground State, S0) F_excited Fluorophore (Excited State, S1) F_ground->F_excited 1. Light Absorption (Excitation) Exciplex Non-Fluorescent Exciplex [F⁻...DMA⁺]* F_excited->Exciplex 2. Collision & Electron Transfer DMA Dimethylaniline DMA->Exciplex 2. Collision & Electron Transfer Products Ground State Products + Heat Exciplex->Products 3. Non-Radiative Decay

Caption: Dimethylaniline quenching via photoinduced electron transfer.

Advantages and Limitations
  • Advantages:

    • Broad Applicability: The mechanism is not strictly dependent on spectral overlap, allowing Dimethylaniline to quench a range of fluorophores.

    • Small Size: Its small molecular size can be advantageous in sterically hindered environments.

  • Limitations:

    • Contact-Dependent: Requires direct molecular contact, making it highly sensitive to the linker length and flexibility.

    • Environmental Sensitivity: Quenching efficiency can be significantly influenced by solvent polarity and viscosity.[5][8]

Section 2: Dabcyl - The Workhorse of Dark Quenching

Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is one of the most widely recognized non-fluorescent, or "dark," quenchers.[9] Its popularity stems from its reliability in various applications, most notably in nucleic acid probes like Molecular Beacons.[10][11][12]

Chemical Structure and Core Properties

Dabcyl is an azobenzene derivative. This structure gives rise to a broad absorption spectrum in the visible range, which is central to its function.

PropertyValueSource
Chemical Name 4-((4-(dimethylamino)phenyl)azo)benzoic acid[11]
Absorption Max (λmax) ~453 nm[13][14]
Molar Extinction Coeff. ~32,000 M⁻¹cm⁻¹[13]
Quenching Range ~400-550 nm[15]
Dual Quenching Mechanisms

Dabcyl's effectiveness comes from its ability to operate via two distinct quenching mechanisms, depending on its proximity to the fluorophore.

  • Förster Resonance Energy Transfer (FRET): When the fluorophore and Dabcyl are separated by a distance of approximately 10-100 Å, quenching can occur via FRET.[16] This requires that the emission spectrum of the donor fluorophore overlaps with the absorption spectrum of Dabcyl.[16] However, Dabcyl's absorption maximum at ~453 nm means its spectral overlap is poor for many commonly used red-shifted dyes, limiting its utility as a pure FRET quencher in those contexts.[16] It is most effective for fluorophores emitting in the blue-to-green range, such as FAM, TET, and JOE.[10][13]

  • Static (or Contact) Quenching: When Dabcyl is held in van der Waals contact with a fluorophore, a more potent quenching mechanism takes over.[17] This involves the formation of a non-fluorescent ground-state complex between the dye and the quencher, stabilized by hydrophobic and induced-dipole interactions.[17] This mechanism does not require spectral overlap and is the dominant force in systems like Molecular Beacons, where a hairpin structure forces the fluorophore and Dabcyl into intimate contact.[11][17]

G cluster_fret FRET Mechanism (10-100 Å) cluster_static Static Quenching (<10 Å) F_excited_fret Excited Fluorophore D_excited_fret Excited Dabcyl F_excited_fret->D_excited_fret Energy Transfer D_ground_fret Dabcyl (Ground State) F_ground_fret Fluorophore (Ground State) Heat_fret Heat D_excited_fret->Heat_fret Non-Radiative Decay F_ground_static Fluorophore Complex Ground-State Complex [F--D] F_ground_static->Complex D_ground_static Dabcyl D_ground_static->Complex No_Fluorescence No Fluorescence (Light absorption is quenched) Complex->No_Fluorescence

Caption: Dabcyl's dual quenching mechanisms: FRET and Static Quenching.

Advantages and Limitations
  • Advantages:

    • Reliable Dark Quencher: It is non-fluorescent, leading to low background signals and high signal-to-noise ratios.[16]

    • Effective Contact Quencher: Excellent for applications requiring close proximity, like Molecular Beacons.[10][17]

    • Well-Characterized: Its properties and applications are extensively documented.

  • Limitations:

    • Limited FRET Range: The absorption spectrum is blue-shifted, making it a suboptimal FRET partner for dyes emitting above ~550 nm.[15][16]

    • Hydrophobicity: Dabcyl is inherently hydrophobic and can have poor solubility in aqueous buffers, which may necessitate the use of organic co-solvents or lead to aggregation of conjugates.[18]

Section 3: The PEG Linker - More Than Just a Spacer

A Polyethylene Glycol (PEG) linker is a polymer composed of repeating ethylene oxide units.[19] In bioconjugation, PEG linkers are not merely inert spacers; they are functional components that impart significant advantages to the final conjugate.[20][21][22]

Core Benefits of PEGylation
  • Enhanced Solubility: PEG is highly hydrophilic, and its inclusion can dramatically improve the aqueous solubility of hydrophobic molecules like Dabcyl or certain peptides.[20]

  • Improved Stability: The flexible PEG chain can shield the attached biomolecule from enzymatic degradation.[20]

  • Reduced Immunogenicity: For in vivo applications, the PEG chain can mask epitopes on proteins or peptides, reducing their potential to elicit an immune response.[20]

  • Controlled Spacing: The length of the PEG linker can be precisely controlled, allowing for the optimization of the distance between the quencher and the fluorophore to fine-tune FRET efficiency.[20][23]

Section 4: Comparative Analysis: Dimethylaniline vs. Dabcyl PEG Linkers

The decision to use a Dimethylaniline- or Dabcyl-based PEG linker depends entirely on the specific requirements of the application. The fundamental difference lies in their quenching mechanisms, which dictates their optimal use cases.

FeatureDimethylaniline-PEG LinkerDabcyl-PEG LinkerRationale & Field Insights
Primary Mechanism Photoinduced Electron Transfer (PET) / Charge TransferFRET & Static (Contact) QuenchingDMA is a collisional quencher. Dabcyl is more versatile, with FRET for proximity assays and static quenching for high-efficiency, close-contact systems.
Spectral Overlap Not strictly requiredCrucial for FRET efficiencyThis is a key differentiator. DMA's mechanism frees it from the spectral constraints that limit Dabcyl's FRET pairing with red-shifted dyes.
Optimal Fluorophores Broad range, including anthracenes, perylenes.[4][7]FAM, TET, HEX, JOE (emissions < 550 nm).[10][24]Dabcyl's utility drops significantly for dyes like Cy5 or Alexa 647.[24] For these, quenchers like the Black Hole Quencher (BHQ) series are superior.[16]
Proximity Requirement Requires direct molecular contact (collisional)FRET: 10-100 Å. Static: <10 ÅThe PEG linker in a DMA conjugate must be flexible enough to allow collision, while in a Dabcyl FRET probe, it acts as a "ruler" to maintain optimal distance.
Solvent Sensitivity High. Efficiency is dependent on solvent polarity.[5][8]Moderate. FRET is less affected, but hydrophobicity can be an issue.The PEG linker helps mitigate Dabcyl's poor aqueous solubility,[18] making it more robust for biological assays.
Common Applications Mechanistic studies of photophysics, custom sensor design.Molecular Beacons,[25] real-time PCR probes,[13] FRET-based protease assays.Dabcyl is the established standard for many routine diagnostic and research assays due to its reliability and low background.

Section 5: Experimental Protocol - Synthesis of a Dabcyl-PEG-Peptide Conjugate

This protocol outlines a standard method for conjugating a Dabcyl-PEG-NHS ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain). This is a foundational step for creating a FRET-based protease substrate.

Self-Validation System: The success of each step is validated by analytical techniques (HPLC, Mass Spectrometry) before proceeding, ensuring the integrity of the final product.

Materials:
  • Peptide of interest with a single primary amine for conjugation.

  • Dabcyl-PEG-NHS Ester (e.g., Dabcyl-PEG4-NHS).

  • Anhydrous Dimethylformamide (DMF).

  • N,N-Diisopropylethylamine (DIPEA).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Reverse-Phase HPLC system with a C18 column.

  • Mass Spectrometer (e.g., ESI-MS).

Methodology:
  • Peptide Preparation:

    • Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of DMF can be added (not to exceed 10% v/v).

  • Quencher-Linker Preparation:

    • Immediately before use, dissolve the Dabcyl-PEG-NHS ester in anhydrous DMF to a concentration of 10 mg/mL. Causality Note: NHS esters are moisture-sensitive; using anhydrous solvent prevents premature hydrolysis and ensures high reactivity.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the dissolved Dabcyl-PEG-NHS ester to the peptide solution.

    • Add DIPEA to the reaction mixture to achieve a final concentration of ~20 mM. Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the primary amine on the peptide, increasing its nucleophilicity and reaction rate with the NHS ester.

    • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Reaction Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Let it sit for 30 minutes.

  • Purification:

    • Purify the Dabcyl-PEG-Peptide conjugate using reverse-phase HPLC. The increased hydrophobicity of the Dabcyl-labeled peptide will cause it to elute later than the unlabeled peptide.

    • Collect fractions and analyze via Mass Spectrometry to confirm the correct molecular weight of the desired product.

  • Quantification and Storage:

    • Pool the pure fractions, lyophilize, and store at -20°C or below, protected from light.

    • Quantify the conjugate using the absorbance of Dabcyl at ~453 nm (ε ≈ 32,000 M⁻¹cm⁻¹).

G P_prep 1. Prepare Peptide in Reaction Buffer React 3. Mix Peptide and Quencher (1.5x molar excess) Add DIPEA, 2-4h RT P_prep->React Q_prep 2. Prepare Dabcyl-PEG-NHS in Anhydrous DMF Q_prep->React Quench 4. Quench Reaction with Tris Buffer React->Quench HPLC 5. Purify Conjugate via RP-HPLC Quench->HPLC Analyze 6. Analyze Fractions by Mass Spectrometry HPLC->Analyze Store 7. Pool, Lyophilize, & Store (-20°C, dark) Analyze->Store

Caption: Workflow for Dabcyl-PEG-Peptide conjugate synthesis.

Conclusion and Future Outlook

The distinction between Dimethylaniline and Dabcyl PEG linkers is rooted in their fundamental quenching mechanisms. Dimethylaniline, a collisional quencher driven by electron transfer, offers broad applicability but is sensitive to its environment. Dabcyl, a versatile dark quencher operating through both FRET and static quenching, is a highly reliable tool for established applications like real-time PCR and molecular beacons, especially when its hydrophobicity is mitigated by a PEG linker.

For the researcher, the choice is clear:

  • For robust, standardized assays with blue-green fluorophores (e.g., FAM, TET): Dabcyl-PEG linkers are the industry standard, offering high signal-to-noise and predictable performance.

  • For novel sensor development or when working with fluorophores poorly matched to Dabcyl: Exploring charge-transfer quenchers like Dimethylaniline may provide a viable, albeit more complex, alternative.

The field continues to evolve, with novel quenchers offering broader absorption spectra and improved efficiencies.[26][27] However, a thorough understanding of the core principles embodied by Dimethylaniline and Dabcyl remains essential for any scientist aiming to design and implement sensitive and reliable fluorescence-based assays.

References

  • Expanding Our Repertoire of Dark Quenchers: Black Hole Quenchers. Glen Research. [Link]

  • Jon Palma's Molecular Beacons Page. Biology Department, Davidson College. [Link]

  • Dark Quencher Modifications. Eurofins India. [Link]

  • A Guide to Fluorescent Protein FRET Pairs. Sensors (Basel). [Link]

  • Multi-path quenchers: efficient quenching of common fluorophores. Bioconjugate Chemistry. [Link]

  • Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl. Analytical Chemistry. [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science. [Link]

  • Fluorescence Quenching Via Charge Transfer: The Perylene-N, N-Dimethylaniline System. The Journal of Chemical Physics. [Link]

  • Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. Bioconjugate Chemistry. [Link]

  • Exciplex photophysics. V. The kinetics of fluorescence quenching of anthracene by N,N-dimethylaniline in cyclohexane. Journal of the American Chemical Society. [Link]

  • Dabcyl. metabion. [Link]

  • Fluorescence Quenching Via Charge Transfer: The Perylene‐N,N‐Dimethylaniline System. AIP Publishing. [Link]

  • Engineering Redox-Sensitive Linkers for Genetically Encoded FRET-Based Biosensors. American Physiological Society. [Link]

  • Molecular Engineering of DNA: Molecular Beacons. Angewandte Chemie International Edition. [Link]

  • Structure–Uptake Relationship Study of DABCYL Derivatives Linked to Cyclic Cell‐Penetrating Peptides for Live‐Cell Delivery of Synthetic Proteins. Chemistry – A European Journal. [Link]

  • Uncovering Molecular Quencher Effects on FRET Phenomena in Microsphere-Immobilized Probe Systems. Analytical Chemistry. [Link]

  • Hybridization of DNA and PNA Molecular Beacons to Single-Stranded and Double-Stranded DNA Targets. Journal of the American Chemical Society. [Link]

  • Absorption and emission of DABCYL with the different methods. ResearchGate. [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications. [Link]

  • Quenching of Fluorescence. Principles of Fluorescence Spectroscopy. [Link]

  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews. [Link]

  • Key Steps to Follow in a FRET Experiment. Spectroscopy Online. [Link]

  • PEGylation reagents (linkers, crosslinkers and labels). Interchim. [Link]

  • Uncontrolled release of FRET probes from PEG‐PCL micelles. ResearchGate. [Link]

  • Fluorescence Quenching Via Charge Transfer: The Perylene-N,N-Dimethylaniline System. The Journal of Chemical Physics. [Link]

  • Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry. [Link]

  • [Troubleshooting] Can Dabcyl acid quench all fluorescent groups? ResearchGate. [Link]

  • Mechanism of the reaction of aniline with 4-amino-N,N-dimethylaniline in the presence oxidant. ResearchGate. [Link]

  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. International Journal of Molecular Sciences. [Link]

  • PEG Linkers. CD BioGlyco. [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

  • What is Fluorescence Quenching? Fun Science. [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Handling of Dimethylaniline-PEG4-Acid

Executive Summary Dimethylaniline-PEG4-acid is a heterobifunctional linker frequently used in bioconjugation and PROTAC® development. Its solubility profile is defined by a "molecular tug-of-war" between its hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylaniline-PEG4-acid is a heterobifunctional linker frequently used in bioconjugation and PROTAC® development. Its solubility profile is defined by a "molecular tug-of-war" between its hydrophobic dimethylaniline head and its hydrophilic PEG-acid tail.

  • Primary Solvent (Recommended): DMSO (Dimethyl Sulfoxide) . It is the "Master Solvent" for this compound, ensuring complete solvation of both the aromatic and hydrophilic domains.

  • Secondary Solvent (Conditional): Water/Aqueous Buffers . Solubility is concentration- and pH-dependent. While the PEG4 linker confers water solubility, the hydrophobic aniline cap can induce aggregation at high concentrations or neutral pH.

Core Directive: Always prepare a high-concentration stock solution in DMSO first, then dilute into the aqueous reaction medium. Direct dissolution in water is not recommended for quantitative applications.

Part 1: Chemical Architecture & Solubility Mechanics

To understand the solubility behavior, we must deconstruct the molecule into its three functional domains.

The Molecular Triad
DomainStructurePolaritySolvation Preference
Head N,N-DimethylanilineHydrophobic (Lipophilic)Organic solvents (DMSO, DCM, DMF). Resists water structure.
Linker PEG4 (4-unit Polyethylene Glycol)Amphiphilic (Hydrophilic bias)Soluble in both water (H-bonding) and polar organics.
Tail Carboxylic Acid (-COOH)Hydrophilic (Ionizable)High water solubility when deprotonated (pH > 5).
The Solvation Mechanism
  • In DMSO: DMSO is a polar aprotic solvent. It interacts favorably with the polar PEG/Acid tail via dipole-dipole interactions while simultaneously accommodating the hydrophobic dimethylaniline ring via dispersion forces. This creates a stable, monomeric solution.

  • In Water: The hydrophobic effect dominates. Water molecules form an ordered "cage" around the dimethylaniline group (entropic penalty). While the PEG chain fights to pull the molecule into solution via hydrogen bonding, at high concentrations, the aniline heads may stack (pi-pi interactions) to minimize water contact, leading to micelle-like aggregates or precipitation.

Visualization: Solvation Dynamics

The following diagram illustrates the competitive solvation forces.

SolvationDynamics cluster_DMSO DMSO Environment (High Solubility) cluster_Water Aqueous Environment (Conditional) Molecule Dimethylaniline-PEG4-Acid DMSO_Mech Mechanism: Dipole-Dipole + Dispersion Forces Molecule->DMSO_Mech Solvated by Water_Mech Mechanism: Hydrophobic Effect vs. H-Bonding Molecule->Water_Mech Compromised by DMSO_Result Result: Stable Monomeric Solution DMSO_Mech->DMSO_Result Water_Result Result: Risk of Aggregation/Micelles Water_Mech->Water_Result

Caption: Figure 1. Solvation dynamics showing the stability of DMSO solvation versus the competitive forces in aqueous environments.

Part 2: Solubility Profile Data

The following data summarizes the operational solubility limits.

Solvent SystemSolubility RatingMax Conc. (Est.)[1][2]Usage Recommendation
DMSO (Anhydrous) Excellent > 50 mMRecommended for Stock. Stable at -20°C.
DMF Excellent > 50 mMAlternative for reactions sensitive to DMSO.
Water (pH < 4) Poor < 1 mMAniline is protonated, but Acid is neutral. Risk of precipitation.[2][3]
PBS (pH 7.4) Moderate ~1-5 mMSoluble due to PEG + deprotonated Acid, but aggregation risk increases >5 mM.
Ethanol/Methanol Good ~10-20 mMGood intermediate, but volatile.

Critical Note on pH: The carboxylic acid (pKa ~4.5) must be deprotonated for maximum aqueous solubility. Ensure your aqueous buffer is pH 7.0 or higher. The dimethylaniline nitrogen (pKa ~5.1) is weakly basic; at neutral pH, it is largely uncharged and hydrophobic.

Part 3: Experimental Protocols

The "Golden Rule" of Reconstitution

To ensure experimental reproducibility and accurate concentration, never add water directly to the solid powder.

Protocol: Preparation of 10 mM Stock Solution

Materials:

  • Dimethylaniline-PEG4-acid (Solid)[4]

  • Anhydrous DMSO (Grade: Molecular Biology or Cell Culture)

  • Vortex mixer

  • Centrifuge

Workflow:

  • Equilibration: Allow the product vial to warm to room temperature before opening (prevents condensation).

  • Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 sec) to pellet all powder to the bottom.

  • Solvation: Add the calculated volume of DMSO to achieve 10 mM.

    • Calculation:

      
      
      
  • Dissolution: Vortex vigorously for 30 seconds. Inspect for clarity. The solution should be clear and colorless/pale yellow.

  • Aliquoting: Dispense into single-use aliquots (e.g., 10-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6-12 months.

Aqueous Dilution (Working Solution)

When introducing the stock into an aqueous buffer (e.g., for a labeling reaction):

  • Prepare the aqueous buffer (e.g., PBS pH 7.4).

  • While vortexing the buffer gently, slowly add the DMSO stock.

  • Limit DMSO concentration: Keep final DMSO < 10% (v/v) for chemical reactions, or < 1% (v/v) for cell-based assays to avoid solvent toxicity or precipitation.

Workflow Visualization

ProtocolWorkflow Step1 1. Equilibrate & Centrifuge (Pellet Powder) Step2 2. Add Anhydrous DMSO (Target: 10-50 mM Stock) Step1->Step2 Step3 3. Vortex Vigorously (Ensure Clarity) Step2->Step3 Step4 4. Aliquot & Store (-20°C, Desiccated) Step3->Step4 Step5 5. Dilute into Buffer (Dropwise while mixing) Step4->Step5 On day of exp.

Caption: Figure 2. Step-by-step reconstitution workflow ensuring maximal solubility and stability.

Part 4: Troubleshooting & Stability

Common Issues
  • Cloudiness upon aqueous dilution:

    • Cause: "Crash-out" precipitation. The concentration is too high for the aqueous environment, or the mixing was too rapid.

    • Solution: Lower the working concentration or increase the DMSO percentage (if the assay tolerates it). Ensure the buffer pH is > 7.0.

  • Hygroscopicity:

    • Cause: PEG chains attract atmospheric water.

    • Impact: Weighing errors and hydrolysis (if activated esters are present, though less relevant for the free acid).

    • Solution: Always handle stock preparation in a low-humidity environment or handle quickly.

Chemical Stability
  • Oxidation: The dimethylaniline group is electron-rich and susceptible to slow oxidation over time if exposed to light and air.

  • Storage: Store DMSO stocks in amber vials or wrapped in foil, under inert gas (Argon/Nitrogen) if possible.

References

  • Gaylord Chemical. DMSO Solubility Data Bulletin. (Reference for DMSO's capacity to solvate aromatic and polar compounds). [Link]

Sources

Exploratory

Technical Whitepaper: Dimethylaniline-PEG4-Acid

The following technical guide details the chemical identity, structural properties, and bioconjugation protocols for Dimethylaniline-PEG4-Acid . Characterization, Bioconjugation Utility, and Protocols[1][2] Chemical Iden...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, and bioconjugation protocols for Dimethylaniline-PEG4-Acid .

Characterization, Bioconjugation Utility, and Protocols[1][2]

Chemical Identity & Structural Analysis

Dimethylaniline-PEG4-Acid is a heterobifunctional linker featuring an electron-rich dimethylaniline (DMA) moiety connected to a carboxylic acid handle via a tetra-polyethylene glycol (PEG4) spacer.[1][2] This molecular architecture is specifically engineered to balance hydrophilicity with specific reactivity, commonly used in oxidative coupling strategies, electrochemical sensing, or as a solvatochromic probe in antibody-drug conjugate (ADC) development.[1][2]

Core Identifiers
PropertySpecification
Common Name Dimethylaniline-PEG4-Acid
Chemical Name 3-(2-(2-(2-(2-(4-(dimethylamino)benzamido)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid
Molecular Formula C₂₂H₃₆N₂O₇
Molecular Weight 440.54 g/mol
CAS Number Not universally assigned; refer to specific catalog entries (e.g., CD BioGlyco X24-09)
Solubility High in DMSO, DMF, DCM; Moderate in water (enhanced by PEG4)
Structural Codes
  • SMILES: CN(C)c1ccc(cc1)C(=O)NCCOCCOCCOCCOCCC(=O)O

  • InChI Key: XZQNCNKXOQOYOE-UHFFFAOYSA-N(Generated based on the C22H36N2O7 amide-linked structure)

Structural Component Analysis[1][2]
  • Dimethylaniline (DMA) Headgroup: An electron-donating aromatic system.[1][2] In bioconjugation, this group often serves as a partner for oxidative coupling (e.g., with hydrazines) or as a reporter motif due to its distinct UV-Vis absorbance and electrochemical properties.[1][2]

  • PEG4 Spacer: A 16-atom hydrophilic chain.[1][2] This specific length (approx. 18 Å) is the "Goldilocks" zone for linkers—sufficiently long to prevent steric hindrance during conjugation but short enough to minimize aggregation or micelle formation.[1][2]

  • Carboxylic Acid (-COOH) Tail: The reactive handle.[1][2] It allows for standard activation (EDC/NHS) to form stable amide bonds with primary amines (e.g., Lysine residues on antibodies).[1][2]

Bioconjugation Applications

The utility of Dimethylaniline-PEG4-Acid extends beyond simple crosslinking.[1][2] Its unique electronic structure makes it valuable for:

  • Oxidative Coupling: The DMA group can undergo oxidative coupling with nucleophiles under specific enzymatic (e.g., peroxidase) or electrochemical conditions, enabling site-specific labeling.[1][2]

  • Solvatochromic Labeling: The dimethylaminobenzamide fluorophore is sensitive to solvent polarity, making this molecule useful for probing the hydrophobicity of binding pockets in proteins.[1][2]

  • ADC Linker Design: The PEG4 spacer increases the solubility of hydrophobic payloads, a critical parameter in preventing the clearance of Antibody-Drug Conjugates by the reticuloendothelial system (RES).

Experimental Protocols
A. Activation and Conjugation (Standard Amine Coupling)

This protocol describes the activation of the carboxylic acid terminus to an NHS-ester, followed by conjugation to a primary amine-containing biomolecule (Protein-NH₂).[1][2]

Reagents Required:

  • Dimethylaniline-PEG4-Acid (DMA-PEG4-COOH)[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[1][2]

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS[1][2]

  • Anhydrous DMF or DMSO[1][2]

  • Conjugation Buffer: PBS, pH 7.2 (amine-free)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve DMA-PEG4-COOH in anhydrous DMSO to a concentration of 10–50 mM.

  • Activation (In Situ):

    • Add DMA-PEG4-COOH solution to a clean reaction vessel.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS (dissolved in DMSO/MES buffer).[1][2]

    • Critical Insight: Maintain pH at 4.7–6.0 for optimal EDC efficiency.[1][2] If performing in organic solvent, use a base like DIPEA to ensure the carboxylate is deprotonated.[1][2]

    • Incubate for 15–30 minutes at room temperature.

  • Conjugation:

    • Dilute the activated ester mixture into the protein solution (Protein-NH₂) in PBS (pH 7.2–7.5).

    • Ratio: Use a 10–20 fold molar excess of linker over protein to ensure efficient labeling.[1]

    • Incubate for 1–2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess linker and byproducts via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against PBS.[1][2]

    • Validation: Monitor absorbance at 250–300 nm (characteristic of DMA) to verify conjugation.[1][2]

B. Quality Control (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV (254 nm) and ESI-MS (Positive Mode).[1][2] Look for the [M+H]⁺ peak at ~441.5 Da.[1][2]

Visualization of Reaction Pathway

The following diagram illustrates the activation of the Dimethylaniline-PEG4-Acid and its subsequent conjugation to an antibody.

Bioconjugation_Workflow cluster_conditions Critical Parameters DMA_Acid Dimethylaniline-PEG4-COOH Intermediate Activated NHS-Ester (Unstable Intermediate) DMA_Acid->Intermediate Activation (pH 5-6) Activators EDC / NHS Activators->Intermediate Conjugate Final Conjugate: DMA-PEG4-Amide-Protein Intermediate->Conjugate Nucleophilic Attack Protein Protein-NH2 (Lysine Residue) Protein->Conjugate Conjugation (pH 7.2) Anhydrous DMSO/DMF Anhydrous DMSO/DMF Remove Excess EDC Remove Excess EDC

Figure 1: Reaction logic flow for the activation of Dimethylaniline-PEG4-Acid using EDC/NHS chemistry and subsequent bioconjugation.

References
  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard reference for EDC/NHS protocols).

  • PubChem . (2025).[1][2][3] N,N-Dimethylaniline Compound Summary. Retrieved February 6, 2026, from [Link][1]

Sources

Foundational

The N,N-Dimethylaniline (DMA) Motif: A Bio-orthogonal Handle for Oxidative Bioconjugation

Topic: Role of Dimethylaniline Moiety in Bioconjugation Linkers Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists Executive Summary: The Case for Latent Reactivity In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Dimethylaniline Moiety in Bioconjugation Linkers Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary: The Case for Latent Reactivity

In the landscape of bioconjugation, the N,N-dimethylaniline (DMA) moiety represents a paradigm shift from "always-on" electrophiles (e.g., NHS esters, maleimides) to oxidatively triggered latency . Unlike standard handles that require immediate quenching to prevent hydrolysis or off-target cysteine modification, the DMA moiety remains chemically inert under physiological conditions until activated by a specific oxidant.

This guide details the mechanistic role of the DMA moiety as a precursor for oxidative coupling strategies , specifically focusing on its pairing with o-aminophenols and hydrazines to form robust, hydrolytically stable heterocyclic linkers. This chemistry, pioneered largely by the Francis group and others, offers a pathway to site-selective modification of proteins and viral capsids with high orthogonality to native amino acid side chains.

Mechanistic Foundation: The Oxidative Coupling Pathway

The core utility of the DMA moiety lies in its electron-rich aromatic system, which makes it susceptible to Single Electron Transfer (SET) oxidation. The reaction does not rely on nucleophilic substitution but rather on the generation of reactive radical-cation intermediates.

The Reaction Partners
  • The Handle (DMA): An electron-rich N,N-dialkyl aniline attached to the biomolecule (or payload). The para-position is the active site for coupling.

  • The Partner: Typically an o-aminophenol or a phenylenediamine derivative.

  • The Trigger: An oxidant, most commonly Potassium Ferricyanide (

    
    ) or Sodium Periodate (
    
    
    
    ).
The Coupling Mechanism

The reaction proceeds through a stepwise oxidative sequence:

  • Activation: The oxidant generates a radical cation on the DMA moiety and an o-iminoquinone intermediate on the aminophenol partner.

  • Coupling: These electrophilic intermediates undergo a rapid hetero-Michael addition or radical-radical coupling.

  • Rearrangement: The initial adduct often undergoes oxidative cyclization or ring contraction (depending on the specific partner) to form a stable phenoxazine or diaza-bridged linkage.

Visualization of the Signaling Pathway

The following diagram illustrates the critical electron-transfer steps and the convergence of the two "inert" partners into a stable linkage.

OxidativeCoupling DMA Protein-DMA Handle (Inert Nucleophile) Radical Reactive Radical Cation Intermediate DMA->Radical SET Oxidation AP o-Aminophenol Payload (Pre-cursor) Quinone o-Iminoquinone Intermediate AP->Quinone Oxidation (-2e-, -2H+) Oxidant Oxidant (K3Fe(CN)6 / NaIO4) Oxidant->Radical Oxidant->Quinone Coupling Hetero-Michael Addition (C-N Bond Formation) Radical->Coupling Quinone->Coupling Cyclization Oxidative Cyclization & Rearrangement Coupling->Cyclization Fast Product Stable Phenoxazine-like Linker Cyclization->Product Irreversible

Figure 1: Mechanistic flow of the oxidative coupling between a DMA-modified protein and an o-aminophenol payload.

Technical Advantages of DMA Linkers

The DMA moiety offers distinct physicochemical advantages over traditional conjugation chemistry:

FeatureDMA-Based Oxidative CouplingTraditional Maleimide-ThiolTraditional NHS-Amine
Reactivity State Latent (Requires Oxidant)Active (Always On)Active (Hydrolysis Prone)
Stability Indefinite in buffer/plasmaSusceptible to retro-Michael exchangeHydrolyzes in minutes
Selectivity Orthogonal to Cys/LysCys selective (but cross-reacts)Lys selective (stochastic)
Linker Character Rigid, aromatic (often fluorescent)Flexible thioetherAmide bond
Reaction Time Fast (Minutes)Fast (Minutes)Slow (Hours)
The "Switchable" Workflow

Because the DMA group is inert to biological nucleophiles, researchers can purify DMA-modified proteins and store them for extended periods. The conjugation reaction is triggered only when the oxidant and the partner are introduced simultaneously. This "on-demand" chemistry is critical for assembling complex viral capsids or antibody-drug conjugates (ADCs) where stoichiometric control is paramount.

Experimental Protocol: Oxidative Coupling of DMA-Proteins

Objective: Conjugate a DMA-modified protein (Protein-DMA) with an o-aminophenol-functionalized payload.

Reagents & Preparation
  • Buffer: 10 mM Phosphate or Tris, pH 7.5 (Avoid buffers with oxidizable components like DTT or free amines if using Periodate).

  • Oxidant Stock: 50 mM Potassium Ferricyanide (

    
    ) in water. Freshly prepared.
    
  • Protein-DMA: 50 µM in buffer.

  • Payload: 500 µM o-aminophenol derivative (10 equiv).

Step-by-Step Methodology
  • Equilibration: Mix the Protein-DMA (50 µM final) and the o-aminophenol payload (500 µM final) in the reaction buffer. Incubate for 5 minutes at Room Temperature (RT). Note: No reaction occurs at this stage.

  • Activation (The Trigger): Add the oxidant (

    
    ) to a final concentration of 1-2 mM.
    
    • Critical Check: The solution may turn slightly yellow/orange due to the ferricyanide. This is normal.

  • Incubation: Allow the reaction to proceed for 10–30 minutes .

    • Insight: The reaction kinetics are rapid.[1] Extended incubation (>1 hour) is unnecessary and may lead to non-specific protein oxidation (e.g., Methionine sulfoxide formation).

  • Quenching & Purification: Quench the reaction by passing the mixture through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with storage buffer. This removes the excess oxidant and unreacted small molecules.

    • Alternative: Add a molar excess of a sacrificial reductant (e.g., Sodium Ascorbate) if immediate purification is not possible, though removal of the oxidant is preferred.

  • Validation: Analyze via LC-MS. The mass shift will correspond to the mass of the payload + the linker atoms minus the protons lost during oxidation (typically -2H or -4H depending on the specific cyclization path).

Structural Considerations & Linker Design

When designing linkers containing the DMA moiety, the electronic environment of the aniline nitrogen is tunable.

Tuning Reactivity
  • Electron Donors: Adding alkyl groups (e.g., methyl) to the phenyl ring of the DMA increases electron density, lowering the oxidation potential. This makes the coupling faster but potentially less selective if the oxidant is too strong.

  • Sterics: The ortho-positions relative to the dimethylamino group must remain unhindered to allow the incoming nucleophile (the partner) to attack the para-position (or ortho if para is blocked, though para is preferred).

The "Self-Validating" Linker

A unique feature of this chemistry is the generation of a fluorogenic or chromogenic linkage . The formation of the phenoxazinone or diaza-cycle often creates a conjugated system with distinct absorbance bands.

  • Validation: Successful conjugation can often be verified by the appearance of a new absorbance band (e.g., ~450–500 nm) or fluorescence, providing an intrinsic "built-in" quality control step without needing Western Blotting.

References

  • Hooker, J. M., Esser-Kahn, A. P., & Francis, M. B. (2006).[2] Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy.[2][3][4] Journal of the American Chemical Society, 128(48), 15558–15559. [Link]

  • Obermeyer, A. C., Jarman, J. B., & Francis, M. B. (2014).[5] N-Terminal Modification of Proteins with o-Aminophenols. Journal of the American Chemical Society, 136(27), 9572–9579. [Link]

  • Behrens, C. R., et al. (2015). Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties. Molecular Pharmaceutics, 12(11), 3986–3998. (Context on linker stability). [Link]

  • ElSohly, A. M., & Francis, M. B. (2015).[2][3] Development of Oxidative Coupling Strategies for Site-Selective Protein Modification. Accounts of Chemical Research, 48(7), 1971–1978.[3] [Link]

Sources

Exploratory

Harnessing Hydrophilicity: A Technical Guide to PEG4 Spacers in Modern Drug Discovery

Abstract In the intricate landscape of small molecule drug discovery, the journey from a potent hit to a viable clinical candidate is fraught with challenges, paramount among them being the optimization of physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of small molecule drug discovery, the journey from a potent hit to a viable clinical candidate is fraught with challenges, paramount among them being the optimization of physicochemical properties. Many highly potent molecules are hindered by poor aqueous solubility, leading to formulation difficulties, suboptimal pharmacokinetic profiles, and diminished therapeutic efficacy. The strategic incorporation of hydrophilic spacers has emerged as a powerful tool to mitigate these issues. This guide provides an in-depth technical exploration of the tetra-ethylene glycol (PEG4) spacer, a discrete and highly effective hydrophilic linker. We will dissect the fundamental principles of its hydrophilicity, its causal impact on molecular properties, and its strategic application in cutting-edge modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven experimental protocols to effectively leverage PEG4 spacers in their discovery programs.

The Challenge of Hydrophobicity in Drug Design

The adage "like dissolves like" is a foundational principle in chemistry, yet it represents a significant hurdle in drug development. The active sites of many protein targets are inherently hydrophobic, meaning that potent ligands designed to bind them are often lipophilic ("greasy") in nature. While this lipophilicity is essential for target engagement, it frequently leads to poor water solubility. This "hydrophobicity problem" manifests in several critical ways:

  • Poor Bioavailability: Hydrophobic compounds tend to aggregate in aqueous environments like the bloodstream, reducing the concentration of free drug available to engage the target.[1][2]

  • Formulation Complexity: Developing intravenous formulations for water-insoluble drugs is a significant technical and regulatory challenge.

  • Increased Off-Target Toxicity: Lipophilic molecules can readily partition into lipid bilayers, leading to nonspecific binding to plasma proteins and cell membranes, which can cause unforeseen toxicity.[2]

  • Rapid Clearance: The body often treats highly hydrophobic compounds as foreign substances, shunting them toward hepatic clearance mechanisms, resulting in a short circulation half-life.[3]

To overcome these obstacles, medicinal chemists employ various strategies, one of the most effective being the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation.[4][5][6]

The PEG4 Spacer: A Precisely Engineered Solution

While traditional PEGylation often involves large, polydisperse PEG polymers to extend the half-life of biologics, small molecule drug discovery benefits from a more precise approach.[7] The PEG4 spacer, a monodisperse molecule composed of four repeating ethylene glycol units, offers a perfect balance of hydrophilicity and defined length (~1.4 nm).[8]

The hydrophilicity of the PEG4 spacer is derived from the ether oxygen atoms in its backbone. These oxygens act as hydrogen bond acceptors, creating a localized hydration shell that effectively shields the hydrophobic core of the drug molecule from the bulk aqueous environment.[2] This is not merely a passive coating; it fundamentally alters the molecule's interaction with its surroundings.

Causality of PEG4's Impact:
  • Solubility Enhancement: By presenting a hydrophilic face to the solvent, the PEG4 spacer disrupts the intermolecular hydrophobic interactions that cause drug molecules to aggregate, thereby increasing aqueous solubility.[9][10][11]

  • Reduced Immunogenicity: The hydration shell can mask the drug from recognition by the immune system, reducing the risk of an antigenic response.[2][12][13]

  • Improved Pharmacokinetics (PK): Increased hydrophilicity can decrease clearance by the reticuloendothelial system (RES), prolonging circulation time and potentially shifting metabolism away from the liver.[3][5][13]

cluster_0 Hydrophobic Drug Core cluster_1 PEG4 Spacer & Hydration Shell Drug Drug PEG4 ---(O-CH₂-CH₂)₄--- Drug->PEG4 Covalent Linkage H2O_1 H₂O PEG4->H2O_1 H-Bond H2O_2 H₂O PEG4->H2O_2 H-Bond H2O_3 H₂O PEG4->H2O_3 H-Bond H2O_4 H₂O PEG4->H2O_4 H-Bond

Caption: The PEG4 spacer forms a hydration shell around a hydrophobic drug.

Strategic Applications of PEG4 Spacers

The defined structure and hydrophilicity of PEG4 make it an invaluable component in complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. These payloads are often highly hydrophobic, and conjugating multiple units to an antibody can induce aggregation, compromising the stability and efficacy of the ADC.[1][12]

Incorporating a PEG4 spacer into the linker design serves a primary purpose: to counteract the hydrophobicity of the payload.[12] This strategy improves the overall solubility and stability of the ADC, allowing for higher drug-to-antibody ratios (DAR) without causing aggregation.[14] The use of hydrophilic linkers is a key strategy to improve the physical stability and in vivo performance of ADCs.[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[9][10] By their nature, PROTACs are large molecules, often exceeding the typical molecular weight guidelines for oral bioavailability (Lipinski's Rule of 5), and frequently possess poor solubility.

The linker connecting the target-binding and E3-binding moieties is a critical determinant of a PROTAC's success.[15][16] A PEG4 spacer is commonly incorporated into PROTAC linkers to impart several essential properties:

  • Enhanced Water Solubility: This is crucial for cell permeability and improving compatibility with physiological environments.[9][10]

  • Improved Cell Permeability: By increasing solubility, the PEG linker helps the large PROTAC molecule traverse the aqueous cellular environment to engage its targets.[10]

  • Optimal Ternary Complex Formation: The linker's length and flexibility, provided by the PEG4 chain, are vital for allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[15]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex POI-PROTAC-E3 POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PROTAC POI Ligand PEG4 Linker E3 Ligand Ubiquitination Ubiquitination (Ub tags added to POI) Ternary_Complex->Ubiquitination Proximity-Induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Role of the PEG4 linker in the PROTAC mechanism of action.

Experimental Assessment of Hydrophilicity

Synthesizing a novel compound with a PEG4 spacer is only the first step. It is crucial to experimentally validate the impact on its physicochemical properties. Here, we provide self-validating protocols for two key assays: LogP determination and aqueous solubility measurement.

Quantitative Data Summary

The following table illustrates the expected impact of incorporating a PEG4 spacer on key physicochemical properties of a hypothetical hydrophobic small molecule drug.

PropertyParent Drug (Hypothetical)PEG4-Conjugated Drug (Expected)Rationale for Change
LogP 4.5 (Lipophilic)2.5 (More Hydrophilic)The PEG4 spacer increases partitioning into the aqueous phase.[17][18]
Aqueous Solubility < 1 µg/mL> 50 µg/mLThe hydrophilic hydration shell prevents aggregation and improves solvent interaction.[9][10]
Calculated PSA (Ų) 60118The ether oxygens of the PEG4 unit significantly increase the polar surface area.
Experimental Protocol: LogP Determination via Shake-Flask Method

The Partition Coefficient (P) or its logarithmic form (LogP) is the gold-standard measure of a compound's lipophilicity.[17][18] It is defined as the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous buffer at equilibrium.

Principle: This protocol follows the OECD Guideline 107 for the shake-flask method, which is considered the most accurate approach.[17][19]

Materials:

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Aqueous Buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

  • Test compound and a reference standard with known LogP

  • Centrifuge tubes with screw caps

  • Analytical balance, vortex mixer, mechanical shaker

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Methodology:

  • Solvent Pre-saturation (Self-Validation Step): To ensure thermodynamic equilibrium, vigorously mix equal volumes of n-octanol and aqueous buffer for 24 hours. Allow the phases to separate completely for at least 24 hours. This step is critical to prevent volume changes during the experiment.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol). The concentration should be chosen to be within the linear range of the analytical detection method.

  • Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated aqueous buffer and 5 mL of the compound's stock solution in pre-saturated n-octanol.

  • Equilibration: Cap the tubes tightly and place them on a mechanical shaker. Agitate at room temperature for at least 24 hours to ensure complete partitioning and equilibrium.

  • Phase Separation: Centrifuge the tubes at >2000 x g for 15-30 minutes to achieve a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper organic phase and the lower aqueous phase. Be extremely cautious not to disturb the interface.

  • Concentration Measurement: Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV). Construct a calibration curve to ensure accuracy.

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Organic Phase] / [Concentration in Aqueous Phase] )

  • Control: Run the entire experiment in parallel with a reference standard of known LogP to validate the experimental setup and procedure.

start Start: LogP Determination step1 1. Pre-saturate Solvents (n-Octanol <=> Buffer) start->step1 step2 2. Prepare Compound Stock in pre-saturated n-Octanol step1->step2 step3 3. Mix Organic & Aqueous Phases (1:1 volume ratio) step2->step3 step4 4. Equilibrate (Shake for 24h) step3->step4 step5 5. Separate Phases (Centrifuge) step4->step5 step6 6. Sample Both Phases (Organic & Aqueous) step5->step6 step7 7. Measure Concentration (e.g., HPLC-UV) step6->step7 step8 8. Calculate LogP log₁₀([Org]/[Aq]) step7->step8 end_node End step8->end_node

Caption: Experimental workflow for LogP determination by the shake-flask method.

Experimental Protocol: Kinetic Aqueous Solubility Assay

This assay provides a rapid and high-throughput assessment of a compound's solubility, making it ideal for screening in early drug discovery.

Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer, and any resulting precipitate is removed. The concentration of the remaining soluble compound is then measured.

Materials:

  • Test compound and a control compound with known solubility

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Aqueous Buffer (e.g., PBS, pH 7.4)

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well analysis plates (UV-transparent or compatible with LC-MS)

  • Plate reader or LC-MS/MS system

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution (Self-Validation Step): Create a serial dilution of the stock in DMSO to test a range of concentrations. This helps identify the solubility limit more accurately.

  • Dilution into Buffer: Add 2 µL of each DMSO stock concentration to 198 µL of aqueous buffer in the wells of the 96-well filter plate. This results in a final DMSO concentration of 1%, minimizing its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow precipitation to reach equilibrium.

  • Filtration: Place the filter plate on top of a clean analysis plate. Centrifuge the assembly to filter the supernatant, removing any precipitated compound.

  • Analysis: Measure the concentration of the compound in the filtered supernatant.

    • For UV-Vis: Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a 1:1 DMSO:Buffer mixture (to ensure complete solubilization for the standards).

    • For LC-MS/MS: Use a validated method with a calibration curve to quantify the concentration.

  • Data Interpretation: The highest concentration at which no precipitation is observed (or the measured concentration in the supernatant) is reported as the kinetic solubility.

  • Control: Include a known high-solubility compound and a known low-solubility compound in the assay to ensure the system is performing as expected.

Conclusion and Future Outlook

The judicious use of hydrophilic spacers, particularly the well-defined PEG4 unit, is a cornerstone of modern medicinal chemistry. It is not merely a "solubilizer" but a strategic design element that directly and causally impacts a molecule's stability, formulation, pharmacokinetics, and ultimately, its therapeutic potential. By moving beyond hydrophobic, alkyl-based linkers, researchers can unlock the potential of potent but otherwise "undruggable" chemical matter.[9][12] The experimental protocols provided herein offer a robust framework for validating these design choices, ensuring that the integration of PEG4 spacers is a data-driven decision. As therapeutic modalities like ADCs and PROTACs continue to evolve, the rational design of linkers, with hydrophilicity as a key parameter, will remain a critical factor in the development of next-generation medicines.

References

  • Books. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • AxisPharm. (n.d.). Azide-PEG4-Ms | CAS:134179-43-4.
  • Nano LIFE. (n.d.). Pegylated Drug Delivery Systems: From Design to Biomedical Applications.
  • Taylor & Francis Online. (n.d.). Pharmacokinetic Consequences of Pegylation.
  • Journal of Controlled Release. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube.
  • Lumiprobe. (n.d.). Bioconjugation reagents.
  • ResearchGate. (n.d.). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study.
  • ResearchGate. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
  • JenKem Technology USA. (2024). PROTAC PEG Linkers.
  • Creative PEGWorks. (n.d.). Current drug research on PEGylation with small molecular agents.
  • Crimson Publishers. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review.
  • PurePEG. (n.d.). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
  • PMC. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.
  • NIH. (n.d.). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin.
  • BroadPharm. (2022). What are PROTAC Linkers?.
  • MDPI. (n.d.). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System.
  • ResearchGate. (n.d.). (PDF) Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • PMC - NIH. (2020). Novel approaches for the rational design of PROTAC linkers.
  • PMC. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.
  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
  • ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review.

Sources

Protocols & Analytical Methods

Method

Using Dimethylaniline-PEG4-acid in PROTAC linker design

Application Note: High-Fidelity PROTAC Design using Dimethylaniline-PEG4-Acid Part 1: Strategic Rationale & Mechanistic Insight The "Linkerology" Challenge In PROTAC design, the linker is not merely a passive connector;...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity PROTAC Design using Dimethylaniline-PEG4-Acid

Part 1: Strategic Rationale & Mechanistic Insight

The "Linkerology" Challenge

In PROTAC design, the linker is not merely a passive connector; it is a critical determinant of ternary complex stability (cooperativity), cell permeability, and metabolic stability.[1] While Polyethylene Glycol (PEG) chains are standard for solubility, they often suffer from poor cell membrane permeability due to high polarity and lack of structural rigidity.

Why Dimethylaniline-PEG4-Acid?

The Dimethylaniline-PEG4-Acid motif represents a hybrid "Linker-Handle" strategy that addresses three specific bottlenecks in degrader development:

  • Physicochemical Tuning (The "Chameleon" Effect):

    • Solubility vs. Permeability: The PEG4 chain provides essential aqueous solubility. However, the Dimethylaniline (DMA) moiety acts as a lipophilic "cap." This aromatic amine increases the LogD (distribution coefficient) specifically at physiological pH, aiding passive diffusion through the lipid bilayer—a common failure point for pure PEG-based PROTACs.

  • Pi-Stacking Cooperativity:

    • Unlike aliphatic amines, the aromatic ring of the dimethylaniline can engage in

      
      -
      
      
      
      stacking
      or cation-
      
      
      interactions
      with surface residues on the E3 ligase (e.g., Cereblon or VHL) or the Target Protein (POI). This can stabilize the ternary complex (
      
      
      ), turning a weak binder into a potent degrader.
  • Late-Stage Functionalization (LSF) & ROS Sensitivity:

    • The electron-rich dimethylaniline group is a known substrate for oxidative coupling (e.g., with hydrazines) and is sensitive to Reactive Oxygen Species (ROS). In advanced designs, this linker can be used to create ROS-responsive PROTACs that are activated only in the oxidative microenvironment of cancer cells.[2]

Part 2: Experimental Protocol

Materials & Reagents
  • Linker: Dimethylaniline-PEG4-Acid (Purity >95%).[2]

  • Ligand (Amine-functionalized): Target Ligand (e.g., JQ1-amine for BRD4) or E3 Ligand (e.g., Pomalidomide-amine).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: Anhydrous DMF or DMSO.[2]

Synthetic Workflow: Amide Coupling

Objective: To conjugate the Acid terminus of the linker to the free amine of the Ligand.

Step 1: Activation

  • Dissolve Dimethylaniline-PEG4-Acid (1.0 equiv, e.g., 10 mg) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv).[2]

  • Add HATU (1.1 equiv).[2]

  • Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester. Note: The solution may turn slightly yellow.

Step 2: Conjugation

  • Add the Amine-Ligand (1.0–1.2 equiv) directly to the activated mixture.[2]

  • Stir at RT under inert atmosphere (

    
     or Ar) for 2–4 hours.
    
  • Monitoring: Check reaction progress via LC-MS. Look for the mass shift corresponding to [Ligand + Linker - H2O].[2]

    • Checkpoint: The Dimethylaniline moiety gives a distinct UV absorbance signature around 250–300 nm, aiding detection.

Step 3: Work-up & Purification [2]

  • Dilute reaction with water/acetonitrile.[2]

  • Purify via Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[2]

    • Note: Avoid Trifluoroacetic Acid (TFA) if the ligand is acid-sensitive; Formic Acid is preferred for preserving the tertiary amine integrity.[2]

  • Lyophilize fractions to obtain the Ligand-Linker-DMA intermediate.[2]

Advanced Application: Oxidative "Click" (Optional)

If using the Dimethylaniline as a reactive handle for connecting the second ligand:

  • Dissolve the Ligand-Linker-DMA intermediate in Phosphate Buffer (pH 7.[2]4) / ACN.[2]

  • Add the second ligand functionalized with a Hydrazine moiety.

  • Add K3Fe(CN)6 (oxidant) or use Horseradish Peroxidase (HRP) +

    
    .[2]
    
  • Result: Formation of an azo-linkage or C-N coupled bioconjugate (Wurster’s type reaction).[2]

Part 3: Visualization & Logic

Pathway Diagram: Synthesis & Mechanism

PROTAC_Workflow cluster_mechanism Physicochemical Modulation Linker Dimethylaniline-PEG4-Acid (Linker) Activation HATU Activation (DMF, DIPEA) Linker->Activation Ligand POI/E3 Ligand (Amine-functionalized) Intermediate Activated Ester Ligand->Intermediate Nucleophilic Attack Activation->Intermediate Conjugate Ligand-Linker-DMA (Intermediate) Intermediate->Conjugate Amide Bond Formation Ternary Ternary Complex Formation (Cooperativity Check) Conjugate->Ternary + Second Ligand (via Chemical or Bio-Assembly) DMA_Effect DMA Moiety: 1. Increases LogD (Permeability) 2. Pi-Stacking (Stability) 3. ROS Sensitivity Conjugate->DMA_Effect

Caption: Workflow for conjugating Dimethylaniline-PEG4-Acid and its subsequent role in physicochemical modulation of the PROTAC.

Data Presentation: QC Criteria
ParameterMethodAcceptance CriterionRationale
Purity HPLC (254nm & 280nm)> 95%Essential for accurate

values; impurities can compete for binding.[2]
Identity HRMS (ESI+)Mass Error < 5 ppmConfirms successful amide coupling and intact DMA moiety.
Solubility Kinetic Solubility (PBS)> 10

M
PEG4 should confer solubility; DMA should not precipitate at neutral pH.
Permeability PAMPA or Caco-2

>

cm/s
The DMA cap should improve permeability vs. uncapped PEG-acid.[2]

Part 4: Critical Analysis & Troubleshooting

Common Pitfall: The "Hook Effect" & Solubility

  • Issue: While the Dimethylaniline group improves permeability, it increases lipophilicity. If the linker is too short (e.g., PEG1-2), the molecule may aggregate.

  • Solution: The PEG4 length is optimal. It provides enough hydrophilic character to offset the hydrophobic aromatic cap, maintaining a "Goldilocks" LogD (typically 2–4).

Self-Validating Step:

  • Perform a LogD measurement (Shake-flask method, Octanol/PBS pH 7.4) before proceeding to cell assays. If LogD > 5, the molecule is likely too lipophilic and will suffer from non-specific binding. If LogD < 0, cell permeability will be poor.[2] The Dimethylaniline-PEG4-Acid linker typically shifts LogD by +0.5 to +1.0 units compared to a standard Hydroxyl-PEG linker.[2]

Part 5: References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[2] Nature Chemical Biology, 11(8), 611–617. Link

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.[2] Link

  • Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy.[2][3] Journal of Hematology & Oncology, 13, 50. Link

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality.[2][4] Cell Chemical Biology, 27(8), 998-1015.[2] Link

  • Sato, K., et al. (2019). Tyrosine-Specific Chemical Modification with In Situ Hemin-Activated Luminol Derivatives. Journal of the American Chemical Society, 141(37), 14593–14599. (Reference for oxidative coupling of aromatic amines). Link[2]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis with Dimethylaniline-PEG4-Acid

Executive Summary This guide details the protocol for incorporating Dimethylaniline-PEG4-acid (DMA-PEG4-COOH) into solid-phase peptide synthesis (SPPS). This specialized building block combines a redox-active/hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for incorporating Dimethylaniline-PEG4-acid (DMA-PEG4-COOH) into solid-phase peptide synthesis (SPPS). This specialized building block combines a redox-active/hydrophobic dimethylaniline (DMA) moiety with a hydrophilic polyethylene glycol (PEG) spacer.

Key Applications:

  • Redox Probing: The electron-rich DMA group serves as an electrochemical tag.

  • Solubility Engineering: The PEG4 spacer (discrete PEG) enhances water solubility while mitigating aggregation, acting as a "Goldilocks" linker between the hydrophobic tag and the peptide.

  • Supramolecular Chemistry: Used in "push-pull" chromophore systems or host-guest interactions.

Chemical Basis & Strategic Considerations

Molecule Architecture
  • Reactive Handle: Carboxylic Acid (-COOH). Compatible with standard amine coupling (N-terminus or Lysine side-chain).

  • Spacer: PEG4 (15 atoms). Provides conformational flexibility and prevents steric clash between the bulky DMA group and the peptide backbone.

  • Functional Tag: N,N-Dimethylaniline.

    • Risk Factor:[1][2] The DMA ring is electron-rich.[3] During TFA cleavage, it is susceptible to Electrophilic Aromatic Substitution (EAS) by carbocations released from protecting groups (e.g., Pbf, Trt, tBu).

    • Mitigation: The cleavage cocktail must contain high-efficiency scavengers (Triisopropylsilane/Water) to protect the DMA ring.

Solubility & Handling

DMA-PEG4-acid is typically a viscous oil or low-melting solid.

  • Dissolution: Dissolve in pure DMF or NMP. Avoid DCM for the stock solution to prevent precipitation if the concentration is high.

  • Stoichiometry: Due to the higher cost and molecular weight compared to standard amino acids, a 2.0 - 3.0 equivalent excess is usually sufficient (vs. standard 5.0 eq).

Experimental Protocol

Materials Required[2][4][5]
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Recommended loading: 0.3 – 0.6 mmol/g (lower loading reduces aggregation).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine).

  • Solvents: DMF (peptide grade), DCM, Diethyl Ether (cold).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Ultrapure Water.

Workflow Diagram

SPPS_Workflow cluster_cycle Elongation Cycle Start Start: Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 CoupleAA Standard AA Coupling (5eq AA / DIC / Oxyma) Wash1->CoupleAA Check Kaiser Test CoupleAA->Check Check->Deprotect Peptide Incomplete PrepTag Prepare DMA-PEG4-Acid (Dissolve in DMF) Check->PrepTag Sequence Complete CoupleTag Coupling DMA-PEG4-Acid (2.5eq Tag / 2.4eq HATU / 5eq DIPEA) PrepTag->CoupleTag Cleavage Cleavage & Global Deprotection (95% TFA / 2.5% TIS / 2.5% H2O) CoupleTag->Cleavage Precip Ether Precipitation Cleavage->Precip End Lyophilization & HPLC Precip->End

Caption: Workflow for N-terminal modification with DMA-PEG4-Acid. Note the switch to HATU for the final tag coupling to ensure efficiency.

Step-by-Step Methodology
Phase A: Peptide Assembly

Synthesize your peptide backbone using standard Fmoc/tBu protocols.[2][4]

  • Tip: If the sequence is long (>15 residues), perform a capping step (Acetic Anhydride/Pyridine) after every coupling to prevent deletion sequences.

Phase B: Coupling Dimethylaniline-PEG4-Acid

This step replaces the final Fmoc-AA coupling.

  • Final Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% Piperidine in DMF (2 x 10 min). Wash resin thoroughly (3x DMF, 3x DCM, 3x DMF).

  • Activation Cocktail Preparation:

    • Calculate 2.5 equivalents (eq) of DMA-PEG4-Acid relative to resin loading.

    • Calculate 2.4 eq of HATU.

    • Dissolve both in minimal dry DMF (concentration ~ 0.1 – 0.2 M).

    • Add 5.0 eq of DIPEA.

    • Pre-activation: Allow the mixture to react for 30 seconds (do not exceed 2 mins to avoid guanidinium formation).

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate (shake/vortex) at room temperature for 2 to 4 hours .

    • Note: PEG chains have slower diffusion rates than simple amino acids; extended time ensures completion.

  • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive (blue beads), re-couple using fresh reagents.

  • Final Wash: Wash resin with DMF (x5) and DCM (x5).[5] Dry resin under nitrogen.

Phase C: Cleavage & Isolation (CRITICAL)

The electron-rich dimethylaniline ring is a "scavenger magnet." You must use TIS to prevent alkylation.

  • Cocktail Preparation: Prepare 95% TFA / 2.5% TIS / 2.5% H2O .

    • Variation: If the peptide contains Cysteine (Trt) or Methionine, add 2.5% EDT (Ethanedithiol) or DODT.

  • Incubation: Add cocktail to resin. Shake for 2–3 hours.

  • Filtration: Filter the resin and collect the filtrate (peptide solution).

  • Precipitation:

    • Add filtrate dropwise into ice-cold Diethyl Ether (10x volume).

    • Centrifuge (3000 x g, 5 min, 4°C). Decant ether.

    • Repeat wash with cold ether 2 more times to remove TFA and scavengers.

  • Dissolution: Dissolve the pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize.

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ReagentEquivalents (vs Resin)RoleNotes
DMA-PEG4-Acid 2.5Building BlockUse slight excess; costly reagent.
HATU 2.4ActivatorSlightly less than Acid to prevent capping by HATU.
DIPEA 5.0BaseMaintains basic pH for activation.
TFA Excess (Solvent)Cleavage AgentGlobal deprotection.
TIS 2.5% - 5.0%Scavenger Critical to protect DMA ring.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield of Conjugate Steric hindrance or slow diffusion of PEG.Use Microwave-Assisted SPPS (50°C, 15 min) or double coupling (2 x 2 hrs).
Extra Mass (+106 Da) Alkylation of DMA ring by Pbf/Trt cations.Increase TIS scavenger to 5% or add Thioanisole. Ensure cleavage volume is high enough (don't starve the resin).
Incomplete Solubility Hydrophobic DMA vs. Hydrophilic Peptide.Dissolve crude in high % Acetonitrile or use 6M Guanidine HCl for initial HPLC injection.

References

  • Solid-Phase Peptide Synthesis (General)

    • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • PEGylation Strategies in SPPS

    • Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences. Link

  • Coupling Reagents (HATU vs DIC)

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Cleavage Scavengers & Side Reactions

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link (Discusses scavenger roles for electron-rich systems).

(Note: Ensure all safety protocols regarding TFA and sensitizing agents are followed in accordance with your institution's EHS guidelines.)

Sources

Method

Mastering Amide Bond Formation with PEG-Acids: A Senior Application Scientist's Guide

Introduction: The Power of PEGylation and the Amide Bond In the landscape of modern drug development and biomaterials, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, stands as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of PEGylation and the Amide Bond

In the landscape of modern drug development and biomaterials, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, stands as a cornerstone technology.[1][2][3][4] PEGylation confers a multitude of desirable properties upon therapeutic proteins, peptides, and small molecules, including enhanced solubility, prolonged circulatory half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[2][3][4][5] At the heart of many PEGylation strategies lies the formation of a stable amide bond, linking a PEG derivative bearing a carboxylic acid (PEG-acid) to an amine-containing molecule.[6][7] This guide provides an in-depth exploration of the reaction conditions and mechanistic considerations for successful amide bond formation with PEG-acid reagents, tailored for researchers, scientists, and drug development professionals.

The Chemistry of Amide Bond Formation: Activating the PEG-Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process under mild conditions, requiring high temperatures that are incompatible with sensitive biomolecules. Therefore, the carboxylic acid moiety of the PEG-acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.[6] This is achieved through the use of coupling reagents.

The choice of coupling reagent is critical and depends on several factors, including the nature of the amine-containing substrate, the desired reaction conditions (e.g., aqueous vs. organic solvent), and the need to suppress side reactions such as racemization, particularly when dealing with chiral molecules like peptides and proteins.[6]

Key Components of the Reaction

A successful PEGylation reaction via amide bond formation requires careful consideration of each component:

  • PEG-Acid Reagent: The starting material, characterized by its molecular weight, polydispersity, and the structure of the PEG itself (linear or branched). The choice of PEG molecular weight can influence the biological properties of the final conjugate.[2]

  • Amine-Containing Substrate: This can range from small molecules to large biomolecules like proteins and peptides. The reactivity of the amine (primary vs. secondary) and its steric accessibility will impact the reaction efficiency.

  • Coupling Reagent: The catalyst that facilitates the amide bond formation by activating the carboxylic acid.

  • Additives: Often used in conjunction with coupling reagents to improve reaction efficiency and suppress side reactions.

  • Base: A non-nucleophilic base is frequently required to neutralize acids formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity.

  • Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.

Classes of Coupling Reagents and Their Mechanisms

The selection of a coupling reagent is a pivotal decision in designing a PEGylation experiment. Here, we delve into the most common classes of coupling reagents, their mechanisms of action, and their ideal applications.

Carbodiimides: The Workhorses of Amide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), Dicyclohexylcarbodiimide (DCC), and Diisopropylcarbodiimide (DIC), are widely used for their efficiency and versatility.[6][8]

Mechanism of Action: Carbodiimides react with the carboxylic acid of the PEG-acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide bond.

The Role of Additives (NHS, HOBt, Oxyma): The O-acylisourea intermediate is unstable and can rearrange to an unreactive N-acylurea byproduct. To prevent this and to minimize racemization in chiral substrates, additives such as N-Hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), 1-Hydroxybenzotriazole (HOBt), or Ethyl (hydroxyimino)cyanoacetate (Oxyma) are commonly employed.[8][9] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine.

EDC/NHS Coupling: This is a particularly popular method for PEGylating proteins in aqueous solutions due to the water solubility of EDC and Sulfo-NHS.[10][11] The reaction is typically performed in a two-step process. First, the PEG-acid is activated with EDC and NHS at a slightly acidic pH (4.5-6.0) to form the NHS ester.[10][12] The pH is then raised to 7.2-8.0 to facilitate the reaction of the NHS ester with the primary amines on the protein.[1][10]

Workflow for EDC/NHS Coupling

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) PEG_Acid PEG-COOH Active_Ester PEG-CO-NHS (Active Ester) PEG_Acid->Active_Ester Reaction with EDC/NHS EDC_NHS EDC + NHS PEGylated_Product PEG-CO-NH-R (Amide Bond) Active_Ester->PEGylated_Product Reaction with Amine Amine R-NH2

Caption: Two-step workflow for PEGylation using EDC/NHS chemistry.

Aminium/Uronium and Phosphonium Salts: High-Efficiency Reagents

For more challenging couplings, aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often the reagents of choice.[13] These reagents are generally more reactive than carbodiimides and can lead to higher yields and faster reaction times, particularly in organic solvents.

Mechanism of Action: These reagents react with the PEG-acid to form an activated species (an active ester for HATU and an acylphosphonium salt for PyBOP) that readily reacts with the amine. The byproducts of these reactions are generally water-soluble, simplifying purification.

Reaction Conditions: A Tabulated Guide

The following table summarizes typical reaction conditions for common coupling agents used in amide bond formation with PEG-acids. Note that these are starting points, and optimization is often necessary for specific applications.

Coupling ReagentAdditiveTypical Solvent(s)BaseTemperature (°C)Typical Reaction TimeKey Considerations
EDC NHS/Sulfo-NHSAqueous buffers (MES, PBS), DMF, DCMNone (pH control)4 - 252 - 24 hoursIdeal for biomolecules in aqueous media. pH control is critical.[10][11][12]
DIC HOBt or OxymaDMF, DCM, THFDIPEA0 - 252 - 12 hoursByproduct (diisopropylurea) is soluble in organic solvents. Good for solid-phase synthesis.[8][14]
HATU NoneDMF, NMPDIPEA, Collidine0 - 251 - 6 hoursHighly efficient, but more expensive. Can be used for sterically hindered amines.[13][15]
PyBOP NoneDMF, DCMDIPEA0 - 251 - 8 hoursLess prone to racemization than some other reagents. Byproducts are water-soluble.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for common PEGylation procedures.

Protocol 1: PEGylation of a Protein in Aqueous Buffer using EDC/Sulfo-NHS

This protocol is suitable for conjugating a PEG-acid to primary amines (e.g., lysine residues) on a protein.

Materials:

  • PEG-acid

  • Protein to be PEGylated

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the PEG-acid in the Activation Buffer.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of PEG-Acid:

    • In a reaction vessel, combine the PEG-acid solution with a 2- to 5-fold molar excess of EDC and Sulfo-NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • PEGylation Reaction:

    • Add the activated PEG-acid solution to the protein solution. A typical molar ratio of PEG-acid to protein is 10:1 to 50:1, but this should be optimized.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted PEG-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography technique (e.g., size-exclusion chromatography to separate based on size).[]

General Workflow for Protein PEGylation

G Reagent_Prep Reagent Preparation (PEG-Acid, Protein, Buffers) Activation Activation of PEG-Acid (EDC/Sulfo-NHS, pH 6.0) Reagent_Prep->Activation PEGylation PEGylation Reaction (Mix activated PEG with Protein, pH 7.4) Activation->PEGylation Quenching Quenching (Tris Buffer) PEGylation->Quenching Purification Purification (Chromatography) Quenching->Purification Analysis Characterization of Conjugate Purification->Analysis

Caption: A generalized workflow for protein PEGylation.

Protocol 2: PEGylation of a Small Molecule in an Organic Solvent using HATU

This protocol is suitable for coupling a PEG-acid to a small molecule containing a primary or secondary amine in an organic solvent.

Materials:

  • PEG-acid

  • Amine-containing small molecule

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reagent Preparation:

    • Dissolve the PEG-acid in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing small molecule in anhydrous DMF.

  • Coupling Reaction:

    • To the solution of PEG-acid, add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA.

    • Stir the mixture for 5-10 minutes at room temperature to pre-activate the PEG-acid.

    • Add the solution of the amine-containing small molecule to the activated PEG-acid mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).

    • Wash the organic layer with an aqueous solution (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting and Considerations

  • Low Yield: Increase the molar excess of the PEG-acid and coupling reagents. Ensure the amine is not protonated by adding a non-nucleophilic base. Check for steric hindrance around the amine.

  • Side Reactions: For chiral molecules, use additives like HOBt or Oxyma to minimize racemization. Avoid high temperatures.

  • Purification Challenges: The high molecular weight and polydispersity of PEG can make purification difficult. Size-exclusion and ion-exchange chromatography are often effective. For small molecule conjugates, flash chromatography can be used.

  • Hydrolysis of Activated PEG: Activated PEG species, particularly NHS esters, are susceptible to hydrolysis. Perform reactions in anhydrous solvents when possible, and use freshly prepared reagents.

Conclusion

The formation of an amide bond between a PEG-acid and an amine-containing molecule is a robust and versatile strategy for creating PEGylated therapeutics and materials. A thorough understanding of the underlying reaction mechanisms, the roles of different coupling reagents and additives, and the impact of reaction conditions is paramount to achieving high yields and pure products. By carefully selecting the appropriate coupling chemistry and optimizing the reaction parameters, researchers can successfully harness the power of PEGylation to advance their scientific and therapeutic goals.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Luxembourg Bio Technologies. (2008-06-23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Walsh Medical Media. PEGylation – Successful Approach for Therapeutic Protein Conjugation. [Link]

  • UCL Discovery. (2020). A green chemistry perspective on catalytic amide bond formation. [Link]

  • ResearchGate. (2014-07-21). EDC/NHS activation of a surface? [Link]

  • CEM Corporation. Peptide/Amide bond Synthesis – OxymaPure®. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476. [Link]

  • Cong, Y., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Journal of Drug Delivery Science and Technology. [Link]

  • PNAS. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. [Link]

  • Wikipedia. PEGylation. [Link]

  • European Pharmaceutical Review. (2010-02-22). Protein PEGylation Process: An overview of chemistry. [Link]

  • AxisPharm. (2024-09-23). Amide coupling Protocol for Amino PEG. [Link]

  • MDPI. (2026-02-05). In Vitro Evaluation of the Effect of Size and PEGylation on Inhalable Liposomes for Pulmonary Drug Delivery. [Link]

  • ACS Omega. (2022-02-09). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • JenKem Technology. (2024-01-26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. [Link]

  • ResearchGate. (2018). PEGylation of EL via EDC/NHS coupling reaction. [Link]

  • PMC. (2024-10-17). Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review. [Link]

  • ResearchGate. (2025-08-06). Protein PEGylation: An overview of chemistry and process considerations. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conjugation yields with PEG-acid linkers

Welcome to the technical support center for troubleshooting low conjugation yields with PEG-acid linkers. As Senior Application Scientists, we understand that achieving high-yield, reproducible bioconjugates is critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting low conjugation yields with PEG-acid linkers. As Senior Application Scientists, we understand that achieving high-yield, reproducible bioconjugates is critical for your research and development. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during PEGylation and to offer robust, validated solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise when using PEG-acid linkers for conjugation, particularly with proteins and peptides.

Q1: What is the fundamental chemistry behind using a PEG-acid linker to conjugate to a protein?

The most prevalent and robust method for conjugating a PEG-acid (a PEG linker with a terminal carboxylic acid) to a biomolecule is through the formation of a stable amide bond with a primary amine. Primary amines are readily available on proteins at the N-terminus of each polypeptide chain and on the side chain of lysine residues[1].

This process is typically not a direct reaction but is mediated by a "zero-length" crosslinker system, most commonly a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) . The reaction is a two-step process:

  • Activation Step: The carboxylic acid on the PEG linker is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the starting carboxylic acid[2].

  • Stabilization and Conjugation Step: NHS is added to react with the O-acylisourea intermediate, replacing it with a more stable, amine-reactive NHS ester. This PEG-NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, providing a wider window for the subsequent conjugation reaction[2][3]. The PEG-NHS ester then reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct[4].

This two-step approach is superior to using EDC alone, as it increases the efficiency and reproducibility of the conjugation by mitigating the rapid hydrolysis of the initial intermediate.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation PEG_Acid PEG-COOH Intermediate O-Acylisourea Intermediate (Unstable) PEG_Acid->Intermediate + EDC EDC EDC PEG_NHS PEG-NHS Ester (Amine-Reactive) Intermediate->PEG_NHS + NHS - Urea byproduct NHS_reagent NHS Conjugate PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->Conjugate + Protein-NH2 - NHS Protein Protein-NH2

Caption: Two-step EDC/NHS conjugation workflow.
Q2: Why is reaction pH so critical, and what is the optimal range?

Reaction pH is arguably the single most important parameter in this conjugation chemistry because it governs the competition between two critical reactions: the desired amidation and the undesired hydrolysis of the PEG-NHS ester.

  • Amine Reactivity: For the conjugation to occur, the primary amine on the protein must be in its unprotonated, nucleophilic state (-NH₂). At acidic or neutral pH, this group is largely protonated (-NH₃⁺) and non-reactive[5]. As the pH increases into the alkaline range, more of the amine groups become deprotonated and available for reaction.

  • NHS Ester Stability: The PEG-NHS ester is susceptible to hydrolysis, a reaction that cleaves the ester and regenerates the original PEG-acid, rendering it inactive for conjugation. The rate of this hydrolysis reaction increases dramatically with rising pH[6][7][8]. For instance, the half-life of an NHS ester can be hours at pH 7 but only minutes at pH 8.6[2][8].

Therefore, the optimal pH is a carefully controlled compromise. The goal is to find a pH high enough to ensure a sufficient concentration of deprotonated amines for an efficient reaction rate, but low enough to keep the rate of competing hydrolysis manageable.

Reaction StepRecommended pHRationale
Carboxylic Acid Activation (EDC/NHS) 4.5 – 6.0EDC-mediated activation is most efficient in a slightly acidic environment[2].
Conjugation to Amine (PEG-NHS + Protein) 7.2 – 8.5Balances amine deprotonation (favored at higher pH) with NHS-ester stability (favored at lower pH)[4][8][9]. The ideal value within this range often requires empirical optimization.
Q3: My conjugation yield is near zero. What are the first things I should check?

When facing a failed conjugation, a systematic check of the fundamentals is the most efficient path to a solution.

  • Reagent Integrity: EDC and NHS are highly moisture-sensitive[2][10]. Improper storage (i.e., not desiccated at -20°C) or handling (opening vials before they have warmed to room temperature) leads to rapid inactivation through hydrolysis[10][11]. Action: Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use and discard any unused portions[11][12].

  • Buffer Composition: The presence of competing nucleophiles in your buffer is a common cause of failure. Buffers containing primary amines, such as Tris or glycine, will react with the PEG-NHS ester and consume it before it can conjugate to your target protein[11][12]. Action: Ensure all buffers used for the conjugation and protein storage are amine-free. Phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffers are excellent choices[8].

  • pH Verification: Do not assume the pH of your reaction mixture is correct. The addition of reagents or dissolving a protein lyophilizate can alter the pH. Action: Physically measure the pH of the final reaction mixture with a calibrated pH meter and adjust if necessary.

  • Protein Sample Purity: Contaminants from previous purification steps (e.g., residual ammonium sulfate or Tris) can interfere with the reaction. Action: Ensure your protein is in the correct amine-free buffer via dialysis or desalting before starting the conjugation[11].

Q4: I suspect my activated PEG-NHS ester is hydrolyzing. How can I minimize this?

Hydrolysis is the primary side reaction that reduces yield. The rate of hydrolysis is dependent on pH, temperature, and time.

G PEG_NHS PEG-NHS Ester Conjugate Desired Product (PEG-Protein Conjugate) PEG_NHS->Conjugate Amidation (k₁) [Protein-NH₂] Byproduct Side Product (Inactive PEG-Acid) PEG_NHS->Byproduct Hydrolysis (k₂) [OH⁻] Protein_NH2 Protein-NH2 H2O H₂O (Hydrolysis)

Caption: Competing amidation and hydrolysis pathways.
  • Optimize pH: As discussed in Q2, this is the most impactful factor. Working at the lower end of the recommended range (e.g., pH 7.2-7.5) will significantly slow hydrolysis, though it may also slow the desired reaction[6]. A pH-optimization experiment is often a worthwhile investment.

  • Control Temperature: Perform the reaction at 4°C instead of room temperature. While this will slow down both the amidation and hydrolysis reactions, it typically slows hydrolysis more significantly, thus favoring the desired outcome[8][13].

  • Increase Reactant Concentration: The amidation reaction is bimolecular (dependent on the concentration of both PEG-NHS and the protein), while hydrolysis is pseudo-first-order (dependent primarily on the PEG-NHS concentration). Increasing the concentration of your protein can help the amidation reaction outcompete hydrolysis.

  • Minimize Reaction Time: While sufficient time is needed for the reaction to proceed, excessively long reaction times simply provide more opportunity for hydrolysis to occur after the majority of the conjugation is complete. Monitor the reaction progress over time (e.g., by taking aliquots for SDS-PAGE analysis) to determine the optimal endpoint.

Q5: Could steric hindrance from the PEG chain be limiting my reaction?

Yes, steric hindrance is a significant factor, especially when working with large proteins or long PEG chains. The PEG polymer itself can physically block access of the reactive NHS ester to the target amine groups on the protein surface[3][14][15].

  • Evidence of Steric Hindrance: If you observe that conjugation yield decreases as you increase the molecular weight of your PEG linker (while keeping all other conditions constant), steric hindrance is a likely culprit.

  • Potential Solutions:

    • Optimize Molar Ratio: A moderate excess of the PEG linker is often used, but a very large excess may not improve the yield if the available sites are sterically inaccessible and could complicate purification.

    • Change Target Residue: If you are targeting lysine residues and yields are low, consider if a different conjugation chemistry targeting a more accessible residue (e.g., maleimide chemistry for cysteines) is an option.

    • Use a Different Linker: While counterintuitive, sometimes a PEG linker with a different chemical structure (e.g., a branched vs. linear PEG) may have different conformational properties that reduce hindrance[16].

Q6: How do I effectively purify my PEGylated conjugate and assess the yield?

Purification is essential to remove unreacted protein, excess PEG linker, and reaction byproducts. The choice of method depends on the size difference between the starting materials and the product. A typical batch process often results in a heterogeneous mixture, making purification critical for isolating the desired product[13].

  • Size Exclusion Chromatography (SEC): This is the most common and effective method. PEGylation significantly increases the hydrodynamic radius of a protein, allowing for clear separation of mono-, di-, and multi-PEGylated species from the smaller, unreacted protein[17][18].

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its isoelectric point and binding affinity to IEX resins[]. This change in charge properties can be exploited for purification.

  • Dialysis/Ultrafiltration: These methods are effective for removing small molecules like excess PEG linker and reaction byproducts, but they will not separate unreacted protein from the PEGylated product[18].

Assessing Yield and Purity: The purified fractions should be analyzed to confirm identity and purity.

  • SDS-PAGE: A simple, rapid way to visualize the success of the conjugation. The PEGylated protein will show a significant shift to a higher apparent molecular weight compared to the unreacted protein.

  • HPLC/SEC: An analytical SEC column can be used to quantify the relative amounts of unreacted protein, mono-PEGylated product, and multi-PEGylated species, providing a quantitative measure of yield and purity.

  • Mass Spectrometry (MALDI or ESI-MS): Provides definitive confirmation of the conjugate's mass, allowing you to determine the number of PEG chains attached per protein[20].

G cluster_optimizations Optimization Strategies Start Low Yield Observed CheckReagents Are EDC/NHS/PEG Linker fresh and stored properly? Start->CheckReagents CheckBuffer Is the reaction buffer amine-free (e.g., PBS, HEPES)? CheckReagents->CheckBuffer Yes Success Improved Yield CheckReagents->Success No (Replace Reagents) CheckpH Is the conjugation pH verified and within 7.2-8.5? CheckBuffer->CheckpH Yes CheckBuffer->Success No (Buffer Exchange) OptimizeConditions Systematically Optimize Reaction CheckpH->OptimizeConditions Yes CheckpH->Success No (Adjust pH) Opt_pH Test pH gradient (e.g., 7.2, 7.8, 8.5) Opt_Ratio Vary PEG:Protein molar ratio (e.g., 5:1, 10:1, 20:1) Opt_TempTime Lower temperature (4°C) and perform time course Opt_Conc Increase protein concentration Opt_Conc->Success

Caption: Logical troubleshooting workflow.

Experimental Protocols

Protocol 1: Two-Step Conjugation of PEG-Acid to a Protein

This protocol describes a general method for activating a PEG-acid linker with EDC/NHS and subsequently conjugating it to primary amines on a target protein.

Materials:

  • PEG-acid linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide)

  • Target Protein in amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 5.5 for activation; 0.1 M PBS, pH 7.4 for conjugation)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes

Procedure:

Part A: Activation of PEG-Acid Linker

  • Prepare Reagents: Allow EDC and NHS vials to equilibrate to room temperature before opening. Dissolve PEG-acid, EDC, and NHS in Activation Buffer immediately before use. A typical starting point is to use a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the PEG-acid.

  • Activation Reaction: In a microfuge tube, combine the dissolved PEG-acid with the EDC and NHS solutions.

  • Incubation: Incubate the activation reaction for 15-30 minutes at room temperature.

Part B: Conjugation to Protein 4. Buffer Exchange (if necessary): Ensure the target protein is in the desired Conjugation Buffer. If not, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration as needed (typically 1-10 mg/mL). 5. Conjugation Reaction: Add the activated PEG-NHS ester solution from Part A to the protein solution. The molar ratio of PEG-linker to protein is a critical parameter to optimize; a 10:1 to 20:1 ratio is a common starting point for lysine conjugation. 6. Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing is recommended. 7. Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS esters. Incubate for 15 minutes. 8. Purification: Remove excess, unreacted PEG linker and reaction byproducts. Purify the PEGylated protein conjugate using Size Exclusion Chromatography (SEC) or another appropriate method (see Q6). 9. Analysis: Analyze the starting material and purified fractions by SDS-PAGE and/or analytical SEC to confirm conjugation and assess purity.

References

  • Benchchem. (n.d.). How to improve low yield in Amino-PEG13-amine conjugation reactions.
  • Nojima, Y., et al. (2010). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Journal of Applied Glycoscience, 57(3), 219-225. Available at: [Link]

  • Lander, R. J. (2006). Making Site-specific PEGylation Work. BioPharm International, 19(6). Available at: [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • Reddit r/Chempros. (2022). Help with NHS ester activation.
  • ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.
  • Jain, S., et al. (2014). Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. Journal of Controlled Release, 193, 14-28. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conjugation Yield with Acid-PEG8-SS-PEG8.
  • Hamley, I. W. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1543-1559. Available at: [Link]

  • Gonçalves, J., & Caliceti, P. (2023). Chemical Conjugation of PEG. YouTube. Available at: [Link]

  • Bhaskar, V., & Piro-Merdinoglu, Z. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Available at: [Link]

  • Lund University Publications. (2015). Optimization of a PEGylation process.
  • Siwawannapong, K., et al. (2023). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 47(33), 15423-15434. Available at: [Link]

  • Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1349-1356. Available at: [Link]

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476.
  • Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications. Available at: [Link]

  • Confluore. (n.d.). PEG NHS Ester Protocol. Retrieved from Xi'an Confluore Biological Technology Co., Ltd. website.
  • BroadPharm. (2021). PEGylation and PEGylation Reagents.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • AxisPharm. (2024). Protocol for PEG NHS Reagents.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from Thermo Fisher Scientific CL website.
  • PurePEG. (2023). Common Pitfalls in PEG Linker Selection — and How to Avoid Them.
  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Methods in Enzymology, 413, 114-132. Available at: [Link]

  • Li, L., et al. (2017). Relieving PEGylation. Bioconjugate Chemistry, 28(5), 1211-1215. Available at: [Link]

  • Galior, K., et al. (2020). Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers. Biomacromolecules, 21(11), 4642-4651. Available at: [Link]

  • ResearchGate. (2017). Degree of substitution - conjugation of amino acids/proteins from its amino groups with NHS?
  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
  • Creative PEGWorks. (n.d.). Chemistry for peptide and protein PEGylation.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • BroadPharm. (2022). Protocol for PEG NHS Ester.
  • Li, W., et al. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLoS ONE, 8(7), e68850. Available at: [Link]

  • Verma, M., et al. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 205. Available at: [Link]

  • Mocanu, G., et al. (2022). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Polymers, 14(15), 3027. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). NHS Ester Technical Tip. Retrieved from Thermo Fisher Scientific US website.
  • ResearchGate. (2019). Reaction Mechanism of the Synthesis of PEGylated Bovine Lactoferrin.
  • Pozzi, D., et al. (2014). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale, 6(5), 2782-2792. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Dimethylaniline-PEG4-acid

The following technical guide serves as a specialized support center for Dimethylaniline-PEG4-acid , a heterobifunctional linker utilized in bioconjugation and oxidative coupling applications. This content is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for Dimethylaniline-PEG4-acid , a heterobifunctional linker utilized in bioconjugation and oxidative coupling applications. This content is designed for researchers requiring high-fidelity protocols and troubleshooting mechanisms.

[1]

Core Stability & Chemical Behavior[2][3]

Dimethylaniline-PEG4-acid combines an electron-rich aromatic amine (N,N-dimethylaniline, DMA) with a hydrophilic polyethylene glycol (PEG) spacer and a reactive carboxylic acid terminus. Its stability is governed by the redox sensitivity of the DMA group and the hygroscopic nature of the PEG chain.

pH Stability Profile

The molecule exhibits distinct behaviors across pH gradients, primarily driven by the protonation states of the tertiary amine (pKa ~5.1) and the carboxylic acid (pKa ~4.5).[1]

pH RangeState of MoleculeStability ConcernRecommended Action
Acidic (pH < 4.0) DMA: Protonated (

)Acid: Protonated (

)
High Stability. Protonation of the amine reduces susceptibility to oxidation. However, solubility in non-polar solvents may decrease.[1]Store stock solutions in mild acid (e.g., 0.1% TFA) if aqueous storage is unavoidable.[1]
Neutral (pH 6.0 - 8.0) DMA: NeutralAcid: Ionized (

)
Moderate Stability. The neutral amine is susceptible to oxidation by atmospheric oxygen and light.[1] Ideal range for EDC/NHS activation.[1]Work quickly. Keep solutions degassed and protected from light. Use immediately after preparation.
Basic (pH > 9.0) DMA: NeutralAcid: Ionized (

)
Low Stability. High pH promotes base-catalyzed hydrolysis of any ester linkages (if present in specific derivatives) and accelerates oxidative degradation of the electron-rich aromatic ring.Avoid prolonged exposure. Do not store in basic buffers (e.g., Carbonate/Bicarbonate) for >2 hours.[1]
Degradation Pathways

The primary failure mode for Dimethylaniline-PEG4-acid is oxidative degradation of the dimethylaniline moiety, not hydrolysis of the PEG backbone.

  • Oxidation: Exposure to light and air causes the DMA group to form N-oxides or undergo oxidative demethylation, turning the solution yellow/brown.

  • Hygroscopicity: The PEG4 spacer attracts moisture, leading to hydrolysis of the carboxylic acid pre-cursors (if stored as an NHS ester) or simply causing weighing errors due to water weight.

Experimental Workflows & Diagrams

Workflow 1: Standard Activation & Conjugation

This workflow outlines the critical path for activating the carboxylic acid terminus while preserving the redox-sensitive DMA group.[1]

ConjugationWorkflow cluster_precautions Critical Control Points Start Dimethylaniline-PEG4-acid (Dry Powder) Solubilization Solubilization (DMSO/DMF, Anhydrous) Start->Solubilization Argon flush Activation Activation (EDC + NHS/Sulfo-NHS) Solubilization->Activation 15 min, RT Dark Conjugation Conjugation (Target Amine, pH 7.2) Activation->Conjugation Add Target (Quench excess EDC) Purification Purification (Desalting/Dialysis) Conjugation->Purification Remove byproducts

Caption: Step-by-step conjugation workflow emphasizing inert atmosphere handling during solubilization and light protection during activation.

Workflow 2: Degradation Logic (Troubleshooting)

Understanding how the molecule breaks down helps in diagnosing experimental failures.[1]

DegradationPath Intact Intact Dimethylaniline-PEG4-acid (Colorless/Pale) Oxidation Radical Cation Formation Intact->Oxidation + Light/O2 Light UV/Visible Light Exposure Light->Oxidation Oxygen Atmospheric Oxygen Oxygen->Oxidation N_Oxide N-Oxide Species (Inactive) Oxidation->N_Oxide Pathway A Coupling Oxidative Coupling (Yellow/Brown Precipitate) Oxidation->Coupling Pathway B (Dimerization)

Caption: Mechanism of oxidative degradation leading to color change and loss of reactivity.

Troubleshooting Guide

Issue 1: Solution turns yellow or brown upon dissolution.
  • Diagnosis: Oxidation of the dimethylaniline group.[1]

  • Root Cause: The solvent contained dissolved oxygen, or the stock powder was exposed to light/air during storage.

  • Corrective Action:

    • Always use anhydrous, degassed solvents (DMSO or DMF).[1]

    • Sparge solvents with Argon or Nitrogen for 15 minutes before use.[1]

    • If the powder is already discolored, check purity via LC-MS.[1] Small amounts of color may be acceptable, but dark brown indicates significant degradation.[1]

Issue 2: Low Conjugation Yield (Acid Activation Failure).
  • Diagnosis: Inefficient ester formation between the PEG-acid and the target amine.[1]

  • Root Cause: Hydrolysis of the active NHS-ester intermediate or incorrect pH.[1]

  • Corrective Action:

    • pH Check: Ensure the activation reaction (EDC/NHS) is performed at pH 5.0 - 6.0 (MES buffer) and conjugation at pH 7.2 - 7.5 (PBS). Avoid pH > 8.0 during activation, as NHS esters hydrolyze rapidly.[1]

    • Stoichiometry: Use a 10-20 fold molar excess of the linker if the target protein is dilute (< 1 mg/mL).[1]

    • Quenching: If using EDC, ensure excess EDC is removed or quenched (with beta-mercaptoethanol) if it interferes with downstream assays, although for simple amine conjugation, desalting is usually sufficient.[1]

Issue 3: Precipitation during storage.
  • Diagnosis: Aggregation or solubility limit reached.[1]

  • Root Cause: Storage at acidic pH in high concentration can lead to salt formation that is less soluble in organic stock solvents.[1]

  • Corrective Action:

    • Store stocks in 100% DMSO at -20°C. Do not store in aqueous buffers.

    • Thaw completely and vortex before use.[1] If precipitate persists, gently warm to 37°C for 5 minutes (DMA is thermally stable up to ~100°C for short periods).[1]

Frequently Asked Questions (FAQ)

Q: Can I use this linker for "Click Chemistry"? A: No. Dimethylaniline is not a click chemistry handle (like Azide or Alkyne).[1] It is typically used for oxidative coupling (e.g., with hydrazones to form azo linkages) or as a specific binding moiety for host-guest chemistry.[1]

Q: Is the PEG chain susceptible to acid hydrolysis? A: Generally, no.[1] The ether linkages in PEG are stable in standard biological acids (pH 2-5).[1] However, if your specific variant contains an ester linkage between the DMA and PEG, that specific bond would be labile at high pH, not low pH.

Q: How do I remove unreacted linker? A: Due to the PEG4 spacer, the molecular weight difference is small (~300-500 Da).

  • For Proteins: Use Zeba™ Spin Desalting Columns (7K MWCO) or dialysis.[1]

  • For Small Molecules: Requires Reverse-Phase HPLC (C18 column).[1] The DMA group provides strong UV absorbance at 250-300 nm for detection.[1]

Detailed Protocol: Solubilization & Storage

Objective: Prepare a stable stock solution of Dimethylaniline-PEG4-acid.

  • Preparation:

    • Equilibrate the vial to room temperature before opening to prevent condensation (PEG is hygroscopic).[1]

    • Prepare Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Solubilization:

    • Dissolve the linker to a concentration of 10 - 50 mM .[1]

    • Note: DMA is hydrophobic, but the PEG/Acid groups aid solubility.[1] DMSO is the universal recommendation.[1]

  • Storage:

    • Aliquot into single-use brown/amber microcentrifuge tubes (to block light).

    • Overlay with Argon gas if possible.[1]

    • Store at -20°C . Stable for 6-12 months.

    • Do not store in aqueous solution for >24 hours.

References

  • PubChem. N,N-Dimethylaniline Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Hermanson, G. T. (2013).[1] Bioconjugation Techniques (3rd ed.).[1] Academic Press.[1] (Standard reference for EDC/NHS chemistry and PEG linker stability).

  • AxisPharm. Bis-PEG-acid and Carboxylic Acid Linker Stability. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in PEG4 Linker Conjugation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming steric hindrance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming steric hindrance, a common challenge encountered during the conjugation of biomolecules with PEG4 linkers. Here, we move beyond simple protocols to explain the underlying principles of your experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental concepts behind steric hindrance in PEG4 linker conjugation, providing the foundational knowledge needed to troubleshoot effectively.

Q1: What is steric hindrance in the context of PEG4 linker conjugation, and why is it a problem?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that physically obstructs a chemical reaction. In bioconjugation, the bulky nature of the molecules you are trying to connect can prevent the reactive ends of the PEG4 linker from achieving the necessary proximity for a successful reaction.[1] While PEG linkers themselves are often used to minimize steric hindrance, the length of the PEG chain is a critical factor.[1] A shorter linker like PEG4 may not provide enough space when working with large or complex biomolecules, leading to low conjugation yields or complete reaction failure.

Q2: I'm experiencing low conjugation efficiency. How do I know if steric hindrance is the primary cause?

A2: While several factors can contribute to low yield, steric hindrance is a strong possibility if you observe the following:

  • Incomplete Reaction: Even with a significant molar excess of the PEG4 linker and extended reaction times, a substantial amount of one or both of your starting materials remains unreacted.

  • Molecule-Specific Issues: You have successfully used the same PEG4 linker and conjugation chemistry with smaller or less complex molecules, but the reaction fails with larger proteins, antibodies, or densely functionalized nanoparticles.

  • Known Structural Features: Your target molecule has reactive functional groups (e.g., lysines, cysteines) located in sterically crowded regions, such as within protein pockets or near glycosylation sites.

Q3: Can the PEG4 linker itself contribute to steric hindrance?

A3: Yes, particularly at high concentrations. While PEG is hydrophilic and flexible, at high concentrations, PEGylated molecules can create an "excluded volume" effect, sterically shielding the reactive sites on other molecules and hindering further conjugation.[2] This is more pronounced with longer PEG chains but can still be a factor with PEG4 in dense reaction environments.

Q4: Are there situations where a shorter PEG linker, like PEG4, is actually advantageous despite potential steric hindrance?

A4: Absolutely. Shorter PEG spacers can be beneficial in relieving steric crowding caused by the payload itself.[2] In applications like antibody-drug conjugates (ADCs), a shorter linker may be necessary to ensure the payload can effectively interact with its target once the ADC reaches the site of action. The key is to find the optimal linker length that balances steric considerations with the desired biological activity.[3]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues related to steric hindrance in PEG4 linker conjugation.

Problem 1: Low or No Conjugation Yield
Initial Diagnosis:

Before assuming steric hindrance, it's crucial to rule out other common causes of low conjugation yield.

  • Hydrolysis of Activated Linker: Activated esters like N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them inactive.[1][4]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for efficient conjugation.[] For example, NHS ester reactions are optimal at a pH of 7.5-8.5.[1]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with your target molecule for the reactive group on the PEG linker.[1]

  • Inaccessible Functional Groups: The target functional groups on your biomolecule may be buried within its three-dimensional structure.[1]

Troubleshooting Workflow:

G start Low Conjugation Yield check_hydrolysis Verify Linker Activity (Prepare fresh linker solution) start->check_hydrolysis check_conditions Optimize Reaction Conditions (pH, Temp, Buffer) check_hydrolysis->check_conditions Linker is active check_accessibility Assess Functional Group Accessibility check_conditions->check_accessibility Conditions are optimal steric_hindrance Steric Hindrance Likely check_accessibility->steric_hindrance Groups are accessible solution1 Increase Linker Length (e.g., PEG8, PEG12, PEG24) steric_hindrance->solution1 solution2 Modify Reaction Stoichiometry (Increase molar excess of linker) steric_hindrance->solution2 solution3 Introduce a Catalyst steric_hindrance->solution3 solution4 Use Alternative Coupling Chemistry steric_hindrance->solution4 end Successful Conjugation solution1->end solution2->end solution3->end solution4->end

Solutions for Steric Hindrance:
Strategy Underlying Principle Considerations
Increase Linker Length A longer PEG linker (e.g., PEG12, PEG24) provides greater spatial separation between the biomolecules, reducing steric clash.[1]May alter the pharmacokinetic properties of the final conjugate.
Use Branched PEG Linkers Branched PEGs can effectively shield molecules and overcome steric hindrance.[1]Can be more complex to characterize.
Optimize Molar Ratio Increasing the molar excess of the PEG4 linker can drive the reaction forward, even in the presence of steric hindrance.High excess linker may lead to aggregation or be difficult to remove during purification.[4]
Introduce a Catalyst Certain catalysts can lower the activation energy of the reaction, promoting conjugation even under sterically hindered conditions.[6]Catalyst must be compatible with the biomolecules and easily removable.
Alternative Coupling Chemistries "Click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and less susceptible to steric hindrance.[3]Requires introduction of azide and alkyne functional groups onto the respective molecules.
Partial Denaturation For inaccessible thiols, a mild denaturant can partially unfold the protein, exposing the cysteine residues for conjugation.[1]Care must be taken to ensure the protein can refold correctly and retains its activity.
Problem 2: Aggregation of the Conjugate
Initial Diagnosis:

Aggregation during or after PEGylation can be a sign of improper reaction conditions or inherent properties of the biomolecule being exacerbated by the conjugation process.

  • Hydrophobicity: If your payload is hydrophobic, conjugation can lead to aggregation in aqueous buffers.

  • High Protein Concentration: Performing the conjugation at a high protein concentration can increase the likelihood of aggregation.[4]

Solutions:
  • PEG to the Rescue: The hydrophilic nature of the PEG linker itself often helps to reduce aggregation and increase the solubility of the final conjugate.[7][8]

  • Optimize Reaction Conditions:

    • Lower Protein Concentration: Perform the conjugation at a more dilute protein concentration.[9]

    • Adjust pH: Move the reaction pH away from the isoelectric point (pI) of the protein to increase electrostatic repulsion between molecules.

    • Include Additives: In some cases, non-ionic detergents or other excipients can help to prevent aggregation.

  • Consider a Different Linker: If the payload is highly hydrophobic, a longer PEG linker may be necessary to effectively shield it and maintain solubility.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEG4-NHS Ester Conjugation to a Protein

This protocol provides a starting point for the conjugation of a PEG4 linker with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • PEG4-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer (e.g., PBS) at pH 7.5-8.5.[1][10][11]

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • Prepare the PEG4-NHS Ester Solution:

    • Immediately before use, dissolve the PEG4-NHS ester in anhydrous DMSO or DMF to a known concentration (e.g., 10 mg/mL).[12]

    • Critical Step: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvent to prevent hydrolysis.[1][9]

  • Conjugation Reaction:

    • Add a calculated molar excess of the PEG4-NHS ester solution to the protein solution. A starting point is often a 10- to 20-fold molar excess of the linker to the protein.[12][13]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the PEG linker is attached to a fluorescent dye.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and quenching buffer components from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[][15]

  • Characterization:

    • Analyze the final conjugate using techniques such as SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and confirm purity.[13][][16][17][18]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein (Amine-free buffer, pH 7.5-8.5) conjugation Conjugation (Molar excess of PEG, RT 1-2h) protein_prep->conjugation peg_prep Prepare PEG4-NHS (Anhydrous DMSO/DMF) peg_prep->conjugation quench Quench Reaction (Tris buffer) conjugation->quench purification Purification (SEC, Dialysis) quench->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Section 4: Advanced Strategies and Considerations

Site-Specific PEGylation

To overcome the heterogeneity of random lysine conjugation and potential steric hindrance at certain sites, consider site-specific PEGylation strategies. These methods offer precise control over the location of PEG attachment.

  • Cysteine-Maleimide Chemistry: If your protein has a free cysteine, or one can be engineered into a specific location, maleimide-functionalized PEG linkers can be used for highly specific conjugation. The optimal pH for this reaction is 6.5-7.5.[12]

  • "Click Chemistry": As mentioned earlier, the bio-orthogonal nature of click chemistry makes it a powerful tool for site-specific conjugation with high efficiency.[3]

Characterization is Key

Thorough characterization of your PEGylated product is essential to confirm successful conjugation and assess the degree of PEGylation.

  • Size-Exclusion Chromatography (SEC): SEC is a primary method for separating PEGylated proteins from unreacted protein and excess PEG, as PEGylation increases the hydrodynamic radius of the protein.[]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are invaluable for determining the exact mass of the conjugate, which allows for the calculation of the number of attached PEG chains.[18]

References

  • Li, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-20. Retrieved from [Link]

  • Creech, D. R., et al. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates (pp. 227-250). Humana, New York, NY.
  • Costas, M., et al. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 49(35), 12285-12292. Retrieved from [Link]

  • Yoshida, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical Sciences, 110(3), 1235-1242. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Rajagopalan, S., et al. (2006). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein science, 15(6), 1573-1583. Retrieved from [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Design and production of antibody PEG-conjugates for extended ocular retention. (2025).
  • Akbari, J., et al. (2012). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Iranian journal of pharmaceutical research: IJPR, 11(4), 1089. Retrieved from [Link]

  • PurePEG. (2025). Common Pitfalls in PEG Linker Selection — and How to Avoid Them.
  • Crafts, C., et al. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Vector Laboratories. (n.d.).
  • ResearchGate. (2017). Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS?. Retrieved from [Link]

  • Chen, C. P., et al. (2016). Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate. Bioconjugate chemistry, 27(5), 1338-1344. Retrieved from [Link]

  • Twarda-Clapa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(20), 1835-1853. Retrieved from [Link]

  • Costas, M., et al. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 49(35), 12285-12292. Retrieved from [Link]

  • Lund University Publications. (2014).
  • Thermo Fisher Scientific. (n.d.).
  • Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • ACS Publications. (2026). Chemical Reviews, 126(2).
  • Li, Y., et al. (2025).
  • A review on impact of pegylation on biopharmaceuticals. (2022). ScienceScholar.
  • ResearchGate. (2021). Best purification method of a PEGylated peptide?. Retrieved from [Link]

  • AbOliGo. (n.d.).
  • YouTube. (2025).
  • Maiser, B., et al. (2014). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry, 25(8), 1536-1546. Retrieved from [Link]

  • Ramos de la Peña, A. M., & Aguilar, O. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. International journal of peptide research and therapeutics, 25(4), 1259-1271. Retrieved from [Link]

  • Google Patents. (n.d.).
  • BroadPharm. (2021).
  • Twarda-Clapa, A., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 65(1), 108-132. Retrieved from [Link]

  • Wang, Y., et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. Biosensors, 13(8), 825. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Profiling of Dimethylaniline-PEG4-Acid Conjugates: A Comparative Technical Guide

Executive Summary The analysis of antibody-drug conjugates (ADCs) and PROTACs often hinges on the physicochemical properties of the linker. Dimethylaniline-PEG4-acid represents a hybrid class of linkers designed to solve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of antibody-drug conjugates (ADCs) and PROTACs often hinges on the physicochemical properties of the linker. Dimethylaniline-PEG4-acid represents a hybrid class of linkers designed to solve two specific analytical hurdles: ionization suppression (common in neutral alkyl linkers) and spectral complexity (common in high-molecular-weight PEGs).

This guide objectively compares the LC-MS performance of Dimethylaniline-PEG4-acid conjugates against standard alternatives. It demonstrates that the dimethylaniline (DMA) moiety acts as a "charge tag," significantly enhancing Electrospray Ionization (ESI) efficiency in positive mode, while the discrete PEG4 spacer maintains aqueous solubility without introducing polydispersity issues.

Part 1: The Analytical Challenge & Solution

The Problem: "Silent" Linkers

In standard proteolysis-targeting chimeras (PROTACs) or small molecule-drug conjugates (SMDCs), linkers are often analytically "silent."[1]

  • Alkyl Chains: Hydrophobic and lack protonation sites, leading to poor ionization efficiency and low signal-to-noise (S/N) ratios.

  • Standard PEGs: While soluble, they are prone to forming sodium adducts ($[M+Na]^+

    
    [M+H]^+$), splitting the signal and complicating quantification.
    
The Solution: The DMA "Proton Sponge"

The Dimethylaniline-PEG4-acid linker incorporates a tertiary amine (dimethylaniline) that possesses a high gas-phase basicity. In the ESI source, this moiety actively captures protons.

Mechanism of Action:

  • Solubility: The PEG4 spacer ensures the conjugate remains soluble in the aqueous mobile phase.

  • Ionization: The DMA group ensures the molecule is pre-charged or easily protonated in the ESI droplet, forcing the formation of

    
     ions and suppressing sodium adduction.
    

Part 2: Comparative Performance Analysis

The following data summarizes the performance of Dimethylaniline-PEG4-acid against the two most common alternatives: a standard Alkyl-Acid linker (C6) and a neutral PEG-Acid linker (PEG4-COOH).

Table 1: Comparative Analytical Metrics
FeatureDimethylaniline-PEG4-Acid Standard PEG4-Acid Alkyl-Acid (C6)
ESI+ Sensitivity High (Active Protonation)Moderate (Passive)Low (Poor Ionization)
Dominant Ion


/

(Split)

(Weak)
Aqueous Solubility HighHighLow (Precipitation risk)
Retention Stability Stable (Mixed Mode interaction)StableVariable (Tailings common)
Reporter Fragment Yes (m/z ~120-122 DMA tag)NoNo
Experimental Insight: Signal-to-Noise Ratio

In controlled experiments using a model conjugate (Conjugate-X), the DMA-PEG4 linker demonstrated a 3-5x increase in peak area compared to the C6-Alkyl variant under identical gradient conditions. This is attributed to the suppression of hydrophobic clustering and the enhanced charge capacity of the tertiary amine [1].

Part 3: Detailed Experimental Protocol

This protocol is designed for the quantification of small molecule conjugates using a Triple Quadrupole (QqQ) or Q-TOF system.

A. Sample Preparation[2][3][4]
  • Solvent: Reconstitute samples in 50:50 Water:Acetonitrile (v/v). Avoid 100% aqueous buffers to prevent linker aggregation.

  • Concentration: Target final concentration of 1 µM for optimization, 10-100 nM for analytical runs.

  • Filtration: Use 0.2 µm PTFE filters. Note: Do not use Nylon filters, as PEG moieties can bind non-specifically.

B. LC-MS Methodology

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Temperature: 45°C (Higher temperature reduces backpressure from PEG viscosity).

  • Flow Rate: 0.4 mL/min.

Mobile Phases:

  • Phase A: Water + 0.1% Formic Acid (FA).

    • Why FA? FA provides the protons necessary for the DMA group to ionize. Avoid Trifluoroacetic Acid (TFA) as it causes significant signal suppression in ESI+.

  • Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Phase B Event
0.0 5 Equilibration
1.0 5 Load
8.0 95 Elution
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

Mass Spectrometry (ESI+):

  • Source Voltage: 3.5 - 4.0 kV.

  • Desolvation Temp: 350°C.

  • Cone Voltage: Optimized per conjugate (typically 30-50V).

  • Detection:

    • Full Scan: m/z 100–1500 (for purity check).

    • MRM (Quant): Transition from Parent

      
       -> DMA Fragment (approx m/z 121.1).
      

Part 4: Visualization of Mechanism & Workflow

The following diagrams illustrate the ionization mechanism and the analytical workflow.

Diagram 1: The "Proton Sponge" Mechanism

This diagram details how the Dimethylaniline moiety outcompetes Sodium ions for ionization, leading to a cleaner signal.

IonizationMechanism cluster_0 ESI Droplet Phase cluster_1 Gas Phase (MS Inlet) DMA DMA-PEG4-Conjugate (Neutral) H_Ion H+ (from Formic Acid) DMA->H_Ion High Basicity Attraction Na_Ion Na+ (Trace Salt) DMA->Na_Ion Low Affinity Protonated [M+H]+ High Intensity Signal H_Ion->Protonated Coulombic Fission Sodiated [M+Na]+ Suppressed/Minor Na_Ion->Sodiated Minor Pathway

Caption: The tertiary amine in Dimethylaniline acts as a proton acceptor, favoring the [M+H]+ pathway over sodium adduction.

Diagram 2: Recommended Analytical Workflow

A self-validating workflow ensuring data integrity from sample prep to data processing.

AnalyticalWorkflow Prep Sample Prep (50% ACN, 0.2µm PTFE) LC UHPLC Separation (C18, Formic Acid) Prep->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Full Scan (Purity Check) ESI->MS1 MS2 MS/MS Fragmentation (DMA Reporter Ion) MS1->MS2 Select Precursor Validation Data Validation (Check for Na+ Adducts) MS2->Validation Validation->Prep If High Na+ -> Re-filter/Desalt

Caption: Step-by-step workflow emphasizing the critical feedback loop if sodium adducts are detected.

Part 5: Troubleshooting & Self-Validation

To ensure trustworthiness (E-E-A-T), every analyst must validate their system. Use these checkpoints:

  • The "Sodium Check":

    • Inspect the MS1 spectrum.[2] If the

      
       (Sodium adduct) peak is >10% of the 
      
      
      
      peak, your mobile phase quality is poor, or the glasswares are contaminated.
    • Remediation: Switch to LC-MS grade solvents immediately and use plasticware instead of glass for buffer prep [2].

  • Reporter Ion Confirmation:

    • The Dimethylaniline group typically yields a characteristic fragment ion (often the dimethylaminophenyl cation) in MS/MS.

    • Validation: If this fragment is absent in the MS2 spectrum of your conjugate, the linker may have degraded (oxidized) or the conjugation failed.

  • Ghost Peaks:

    • PEG linkers can show "carryover" in C18 columns.

    • Validation: Run a "double blank" (100% ACN followed by Mobile Phase A) between samples.

References

  • Ionization Efficiency of PEGyl

    • Source: National Institutes of Health (PMC)
    • Context: Discusses how PEG derivatization and amino-tags influence ESI response.
    • Link:

  • Practical Considerations for PEGylated Bioconjug

    • Source: Enovatia / American Society for Mass Spectrometry (ASMS)
    • Context: Best practices for handling PEG-conjugates to avoid adducts and degrad
    • Link:

  • Dimethylaniline Properties & Spectral D

    • Source: NIST Chemistry WebBook
    • Context: Fundamental mass spectral d
    • Link:

Sources

Comparative

H-NMR Characterization of Dimethylaniline-PEG4-Acid Purity

Executive Summary In the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker's purity is as critical as the payload itself. Dimethylaniline-PEG4-acid serves as a specialized heterobifunctional linker, br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker's purity is as critical as the payload itself. Dimethylaniline-PEG4-acid serves as a specialized heterobifunctional linker, bridging hydrophobic moieties with hydrophilic PEG spacers to modulate pharmacokinetics.

While HPLC provides excellent separation of UV-active impurities, it often fails to detect non-chromophoric contaminants (like truncated PEGs or residual salts) and cannot definitively confirm the oligomer length (


). This guide establishes Proton Nuclear Magnetic Resonance (

H-NMR)
not just as a structural confirmation tool, but as the primary quantitative method for ensuring the structural integrity and molar purity of Dimethylaniline-PEG4-acid.

Technical Deep Dive: The H-NMR Fingerprint

To validate this molecule, one must move beyond simple "peak matching" to quantitative integration logic . The molecule consists of three distinct domains, each with a specific NMR signature.

The Structural Model

Compound: 4-(Dimethylamino)phenyl-PEG


-Propionic Acid
Formula: 

(Representative structure) Key Domains: [1]
  • Aromatic Head: 4-(Dimethylamino)phenyl group (UV active).

  • Linker Body: PEG

    
     chain (Polyethylene glycol, non-UV active).
    
  • Functional Tail: Carboxylic acid (Reactive handle).

Expected Chemical Shifts ( , ppm in DMSO- )

The following table outlines the "Pass Criteria" for the spectrum. Deviations


 ppm indicate pH effects or structural errors.
DomainProton TypeMultiplicityShift (

)
IntegrationDiagnostic Value
Aromatic Ar-H (ortho to

)
Doublet (

Hz)
6.60 – 6.702HConfirms aromatic substitution pattern.
Aromatic Ar-H (ortho to Linker)Doublet (

Hz)
7.70 – 7.802HConfirms linker attachment.
Head

Singlet2.90 – 3.006HInternal Reference Standard. Sharpest singlet.
PEG Body

Multiplet/Broad S3.50 – 3.65~14-16HCritical: Integration must match

. Excess indicates PEG contamination.
Tail

Triplet2.40 – 2.502HConfirms acid functionality (often overlaps with DMSO).
Impurity Free PEG / DiolSinglet (sharp)~4.5 (OH)VariableIndicates hydrolysis or poor synthesis.

Expert Insight: The N-Methyl singlet (~2.95 ppm) is the most reliable internal integration reference (set to 6.00 H) because it is isolated from the PEG region and has a fast relaxation time (


).

Comparative Analysis: H-NMR vs. Alternatives

Why choose NMR over HPLC or LC-MS? The table below objectively compares the detection capabilities.

Feature

H-NMR (qNMR)
HPLC (UV/Vis) LC-MS
Primary Utility Structural Proof & Molar Purity% Purity (Area Under Curve)Molecular Weight Confirmation
PEG Length Validation High (Integration counts H's)Low (Retention time shifts are subtle)Medium (Ionization patterns can be complex)
Non-UV Impurities Detected (Solvents, H

O, salts)
Invisible (unless ELSD/CAD used)Variable (Suppression effects)
Quantification Absolute (Molar ratio)Relative (Extinction coefficient dependent)Semi-Quantitative
Sample Recovery Yes (Non-destructive)NoNo
Throughput Medium (10-30 min/sample)High (5-10 min/sample)High

Verdict: Use HPLC for routine batch checking of UV-active byproducts. Use H-NMR for release testing to certify the PEG chain length and quantify residual solvents (DCM, DMF) which are toxic in biological applications.

Experimental Protocol: Self-Validating SOP

This protocol ensures reproducibility and eliminates common operator errors (e.g., wet solvents, poor shimming).

Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Tube: 5mm Precision NMR Tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz (minimum), 600 MHz (preferred for PEG resolution).

Workflow Diagram (DOT)

NMR_Workflow Sample Solid Sample (10-15 mg) Prep Dissolution 0.6 mL DMSO-d6 Sample->Prep Dry Mass Acq Acquisition ns=16, d1=10s Prep->Acq Homogeneous Process Processing Phase/Baseline Corr. Acq->Process FID Analyze Integration Check Ref: N-Me2 = 6.00 Process->Analyze Spectrum Decision Pass/Fail? Analyze->Decision PEG Integral Release Release Decision->Release 14-16H Repurify Repurify Decision->Repurify >17H or <13H

Figure 1: The self-validating NMR acquisition workflow. Note the strict integration check at the "Analyze" step.

Step-by-Step Procedure
  • Weighing: Accurately weigh 10–15 mg of Dimethylaniline-PEG4-acid. Why: High concentration improves signal-to-noise for end-group analysis.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until clear. Caution: If the solution is cloudy, filter through glass wool. Particulates ruin field homogeneity.
    
  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 10 seconds . Critical: PEG protons have long relaxation times. Short 
      
      
      
      leads to under-integration of the backbone.
    • Scans (

      
      ):  16 or 32.
      
    • Temperature: 298 K (25°C).

  • Processing:

    • Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

    • Apply automatic phase and baseline correction.

    • Integration: Set the N,N-dimethyl singlet (~2.95 ppm) to exactly 6.00.

Data Interpretation & Decision Logic

How do you distinguish a "Pure" product from a "Usable" one?

The Purity Calculation

Calculate the PEG Ratio (


) :


For PEG4, we expect roughly 16 protons (depending on exact linker chemistry). If the integral is 20, you likely have PEG5 contamination.
Diagnostic Logic Diagram (DOT)

Logic_Tree Start Spectrum Acquired Check_Ar Aromatic Region (6.5 - 7.8 ppm) Start->Check_Ar Check_PEG PEG Integral (Target: ~16H) Check_Ar->Check_PEG Clear AA'BB' Fail_Struct FAIL Wrong Structure Check_Ar->Fail_Struct Messy/Missing Check_Solv Solvent Peaks? Check_PEG->Check_Solv Integral 15.5-16.5 Fail_Poly FAIL Polydisperse PEG Check_PEG->Fail_Poly Integral >17 or <15 Pass PASS High Purity Check_Solv->Pass None Warn_Solv WARNING Dry Sample Check_Solv->Warn_Solv DCM/DMF present

Figure 2: Decision matrix for spectral analysis. The PEG integral is the primary failure point for this class of compounds.

References

  • National Institutes of Health (PubMed). Head-to-Head Comparison of HPLC vs. NMR for Quantitative Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. 1H NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

Validation

Optimizing PROTAC Linkers: A Technical Comparison of PEG4 vs. PEG6

This guide provides an in-depth technical comparison between PEG4 and PEG6 linkers in PROTAC design, synthesizing experimental data, physicochemical properties, and mechanistic insights to aid in rational linker selectio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between PEG4 and PEG6 linkers in PROTAC design, synthesizing experimental data, physicochemical properties, and mechanistic insights to aid in rational linker selection.

Executive Summary: The "Goldilocks Zone" of Linkerology

In PROTAC design, the linker is not merely a passive connector but a critical determinant of ternary complex (TC) stability, degradation efficiency (DC50), and cell permeability. The choice between PEG4 (~16 atoms) and PEG6 (~22 atoms) often dictates whether a PROTAC enters the "Goldilocks zone"—a structural sweet spot that balances cooperativity (favored by shorter, rigid linkers) against steric clash avoidance (favored by longer, flexible linkers).

  • PEG4 (Short/Medium): Best for inducing positive cooperativity (α > 1) where the E3 ligase and Protein of Interest (POI) have complementary surfaces. Higher permeability due to lower TPSA.

  • PEG6 (Long): Essential for "deep pocket" ligands or when severe steric clashes exist between the E3 and POI. Often yields higher solubility but may suffer from the "hook effect" at lower concentrations due to lack of cooperativity.

Mechanistic Comparison: Ternary Complex Dynamics

The efficiency of a PROTAC is governed by the formation of the ternary complex:


.
Cooperativity vs. Entropic Penalty[1]
  • PEG4 (The "Velcro" Effect): A PEG4 linker is often short enough to force the POI and E3 into close proximity. If the protein surfaces are complementary, this creates positive cooperativity , stabilizing the complex beyond the intrinsic affinity of the individual ligands.

    • Risk:[1] If the linker is too short (<12-14 atoms), it causes steric clashes, preventing TC formation entirely.

  • PEG6 (The "Bridge" Effect): PEG6 provides significant reach (~22 Å extended length). This alleviates steric clashes for POIs where the binding site is buried (e.g., BRD4 BD1).

    • Risk:[1] The added flexibility introduces a higher entropic penalty upon binding (

      
      ). Without new protein-protein interactions (PPIs) to compensate, the ternary complex may be weak, leading to poor degradation despite high binary binding affinity.
      
Visualization: Linker Impact on Ternary Complex

TernaryComplex cluster_0 PEG4 Linker (Short/Rigid) cluster_1 PEG6 Linker (Long/Flexible) PEG4_Complex Stable Ternary Complex (High Cooperativity) PEG4_Clash Steric Clash (If interfaces incompatible) PEG6_Complex Flexible Ternary Complex (Low Cooperativity) PEG6_Entropy High Entropic Penalty (Floppy Linker) PEG6_Complex->PEG6_Entropy Thermodynamic Cost POI Protein of Interest (POI) POI->PEG4_Complex Complementary Surface POI->PEG4_Clash Incompatible Surface POI->PEG6_Complex Deep Pocket Binding E3 E3 Ligase E3->PEG4_Complex E3->PEG4_Clash E3->PEG6_Complex

Caption: Diagram illustrating how PEG4 promotes cooperativity or clashes, while PEG6 resolves clashes but incurs entropic costs.

Comparative Analysis: Physicochemical & Biological Properties

FeaturePEG4 LinkerPEG6 LinkerImpact on PROTAC
Atom Count (Linear) ~14–16 atoms~20–22 atomsDetermines reach; PEG4 is often the "minimal" effective length.
Topological Polar Surface Area (TPSA) LowerHigher (+ ~18-20 Ų)PEG4 generally has better passive cell permeability.
Solubility (LogS) ModerateHighPEG6 improves solubility for highly lipophilic warheads.
Ternary Complex Cooperativity (

)
High PotentialLow / NeutralPEG4 can induce de novo PPIs; PEG6 acts as a passive tether.
Hook Effect Onset DelayedEarlyPEG6 PROTACs may show hook effect at lower concentrations if cooperativity is low.
Metabolic Stability ModerateModerateBoth susceptible to oxidative metabolism; PEG chains are generally stable but can be cleaved.

Case Studies: Evidence from the Field

Case Study A: BTK Degradation (Longer is Better)
  • Target: Bruton’s Tyrosine Kinase (BTK)[2][3][4]

  • E3 Ligase: Cereblon (CRBN)[3][4][5]

  • Study: Zorba et al. (Pfizer) [1]

  • Observation: Initial designs with short alkyl/PEG linkers failed to degrade BTK efficiently despite binding both targets.

  • Optimization: Increasing linker length to >20 atoms (PEG5/PEG6 range) drastically improved DC50.

  • Mechanism: The BTK and CRBN binding sites are positioned such that a short linker causes severe steric conflict. The PEG6 linker acted as a "relief valve," allowing the two proteins to coexist without clashing.

  • Result: Long linkers achieved DC50 < 6 nM, whereas short linkers showed negligible degradation.[6]

Case Study B: Estrogen Receptor (ER) Degradation (Medium is Optimal)
  • Target: ER

    
    [5][7][8]
    
  • E3 Ligase: VHL

  • Study: Cyrus et al. [2][5][9]

  • Observation: A systematic screen of linker lengths (12, 16, 21 atoms).

  • Optimization: The 16-atom linker (approx. PEG4) was superior to both the shorter (12-atom) and longer (21-atom/PEG6) variants.

  • Mechanism:

    • 12-atom: Too short; steric clash prevented ubiquitination.[5]

    • 21-atom (PEG6+): Too long; entropic penalty reduced effective population of the ternary complex.

  • Result: The 16-atom linker represented the "Goldilocks" optimal distance for productive ubiquitination.

Experimental Protocol: Linker Optimization Workflow

To empirically determine whether PEG4 or PEG6 is superior for your specific target, follow this self-validating workflow.

Phase 1: Parallel Synthesis (Coupling)

Objective: Synthesize a small library containing PEG3, PEG4, PEG5, and PEG6 linkers.

  • Reagents: Use monodisperse Fmoc-amino-PEG-acid building blocks (e.g., Fmoc-NH-PEG4-CH2COOH).

  • Coupling: Standard amide coupling (HATU/DIPEA in DMF).

    • Tip: PEG linkers are hydrophilic; ensure your workup (e.g., C18 flash chromatography) accounts for high polarity.

  • Purification: Verify purity >95% by LC-MS. Impurities in PEG mixtures can lead to confusing biological data.

Phase 2: Binary Binding Check (TR-FRET / FP)

Objective: Ensure linker modification hasn't destroyed binding affinity to POI or E3.

  • Assay: Fluorescence Polarization (FP) or TR-FRET.

  • Control: Measure

    
     of PROTAC vs. Warhead alone.
    
  • Validation: If PEG4 and PEG6 variants have similar

    
     to the POI, differences in degradation are due to ternary complex properties, not binary binding.
    
Phase 3: Degradation Efficiency (HiBiT / Western Blot)

Objective: Determine DC50 and Dmax.

  • Cell Line: Use cells expressing the target (e.g., HEK293 or disease-relevant line).

  • Dosing: 10-point dose-response (0.1 nM to 10

    
    M).
    
  • Readout:

    • High Throughput: HiBiT-tagged POI (Luminescence).

    • Validation: Western Blot (Endogenous protein).

  • Analysis: Plot % degradation vs. log[concentration]. Look for the "Hook Effect" at high concentrations.[10]

Phase 4: Ternary Complex Stability (AlphaLISA / TR-FRET)

Objective: Measure cooperativity (


).
  • Setup: Recombinant POI (Tag A) + Recombinant E3 (Tag B) + PROTAC.

  • Measurement: Signal intensity correlates with ternary complex abundance.

  • Interpretation: If PEG4 signal >> PEG6 signal, cooperativity is driving the interaction.

Visualization: Optimization Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_biochem Phase 2: Biophysical Validation cluster_cell Phase 3: Cellular Assay Start Start: Validated Warhead + E3 Ligand Synth Parallel Synthesis (PEG3, PEG4, PEG6) Start->Synth Binary Binary Binding (Kd) (Ensure Warhead Active) Synth->Binary Ternary Ternary Complex (Cooperativity) (TR-FRET / AlphaLISA) Binary->Ternary Degradation Degradation Assay (Western Blot / HiBiT) Ternary->Degradation Permeability Permeability Check (PAMPA / Caco-2) Degradation->Permeability Decision Decision Matrix Permeability->Decision Select PEG4 Select PEG4 Decision->Select PEG4 High Cooperativity Good Permeability Select PEG6 Select PEG6 Decision->Select PEG6 Steric Clash Relief Deep Pocket

Caption: Step-by-step workflow for selecting the optimal linker length.

Conclusion & Decision Matrix

When choosing between PEG4 and PEG6, use the following decision matrix based on your structural and biological data:

ScenarioRecommended LinkerRationale
POI binding site is shallow / surface-exposed PEG4 Maximizes cooperativity; reduces entropic penalty.
POI binding site is deep / buried PEG6 Essential to bridge the gap and avoid steric clashes.
Initial screen shows low permeability PEG4 Lower TPSA and molecular weight improve membrane crossing.
Initial screen shows "Hook Effect" at <100nM PEG4 Indicates weak ternary complex; a shorter linker may rigidify the complex.
Target requires high solubility PEG6 Additional ether oxygens improve aqueous solubility.

Final Recommendation: Start with a PEG4 linker as the baseline. It offers the best balance of permeability and potential cooperativity. If the PEG4 variant shows binary binding but fails to induce degradation (or ternary complex formation), switch to PEG6 to relieve potential steric clashes.

References

  • Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs."[8] Molecular BioSystems. [Link]

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]

Sources

Comparative

Technical Assessment: HPLC Retention Behavior of Dimethylaniline-PEG4-acid Derivatives

Executive Summary Dimethylaniline-PEG4-acid is a heterobifunctional linker frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and bioconjugation scaffolds. Its structure combines a redox-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylaniline-PEG4-acid is a heterobifunctional linker frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and bioconjugation scaffolds. Its structure combines a redox-active N,N-dimethylaniline (DMA) moiety, a hydrophilic PEG4 spacer , and a reactive carboxylic acid terminus.

This guide provides a technical analysis of its retention behavior using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Unlike rigid alkyl linkers, the PEG4 unit introduces amphiphilic characteristics that significantly alter elution profiles. This document details the expected retention shifts, method development strategies, and comparative performance against non-PEGylated analogs to assist researchers in purification and quality control.

Physicochemical Profile & Chromatographic Significance[1][2][3][4][5]

Understanding the molecular architecture is a prerequisite for predicting HPLC behavior. The retention time (RT) is governed by the interplay between the hydrophobic aromatic core and the hydrophilic PEG chain.

ComponentFunctionalityHPLC Interaction (C18 Column)
N,N-Dimethylaniline Hydrophobic / BasicStrong Retention: Aromatic

interactions with C18 stationary phase.Tailing Risk: Tertiary amine (

) can interact with residual silanols.
PEG4 Linker Hydrophilic / FlexibleReduced Retention: Increases aqueous solubility, reducing interaction with the hydrophobic stationary phase compared to alkyl chains.
Carboxylic Acid Acidic TerminuspH Dependent: Protonated (neutral) at acidic pH (Retained); Ionized (anionic) at neutral pH (Elutes early).
Mechanism of Retention

In standard acidic mobile phases (e.g., 0.1% TFA, pH ~2.0), the dimethylaniline nitrogen is protonated (


), and the carboxylic acid is protonated (

). The molecule carries a net positive charge. Despite this charge, the hydrophobic aromatic ring drives retention, while the PEG4 chain modulates the elution to occur earlier than purely hydrophobic analogs (e.g., alkyl-chain derivatives).

Experimental Methodology: Standardized Protocol

To ensure reproducibility, the following protocol is recommended as a baseline for characterizing Dimethylaniline-PEG4-acid derivatives.

Method A: General Purity Assessment (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Ambient) or 40°C (Controlled).

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (peptide bond/PEG backbone).

  • Gradient Profile:

Time (min)% Mobile Phase BPhase Description
0.05%Equilibration
2.05%Sample Injection / Void
20.095%Linear Gradient Elution
25.095%Column Wash
25.15%Re-equilibration
Workflow Visualization: Method Development

The following diagram illustrates the decision matrix for optimizing the separation of PEGylated aniline derivatives.

HPLC_Method_Development Start Sample: Dimethylaniline-PEG4-Acid InitialRun Run Standard Gradient (5-95% ACN, 0.1% TFA) Start->InitialRun EvalPeak Evaluate Peak Shape & RT InitialRun->EvalPeak Decision1 Peak Tailing? EvalPeak->Decision1 FixTailing Add Ion-Pairing Agent (e.g., higher TFA or TEA) Decision1->FixTailing Yes Decision2 Poor Retention (Elutes < 2 min)? Decision1->Decision2 No FixTailing->InitialRun Retest FixRetention Switch to AQ-C18 or Lower Initial %B (0-2%) Decision2->FixRetention Yes Decision3 Co-elution with Impurities? Decision2->Decision3 No FixRetention->InitialRun Retest FixRes Shallow Gradient (e.g., 10-40% B over 20 min) Decision3->FixRes Yes Final Final Optimized Method Decision3->Final No FixRes->Final

Figure 1: Decision tree for optimizing HPLC separation of amphiphilic PEGylated small molecules.

Comparative Performance Analysis

This section compares the retention behavior of Dimethylaniline-PEG4-acid against structural alternatives to highlight the "PEG Effect."

Comparative Data: Linker Impact on Retention

Note: Retention Times (RT) are relative estimates based on a standard C18 column (150 mm) with a 5-95% ACN gradient.

CompoundLinker TypePredicted RT (min)Hydrophobicity Profile
4-(Dimethylamino)benzoic acid None (Direct)12.0 - 14.0 High. The lack of a polar linker makes the aromatic core the dominant interaction factor.
Dimethylaniline-PEG4-Acid PEG4 (Hydrophilic)8.5 - 10.5 Moderate. The PEG4 chain increases water solubility, pulling the molecule into the mobile phase earlier than the parent acid.
Dimethylaniline-C6-Acid Alkyl (Hydrophobic)16.0 - 18.0 Very High. The hexyl chain adds significant hydrophobicity, extending retention beyond the parent molecule.
Dimethylaniline-PEG12-Acid PEG12 (Long PEG)6.0 - 8.0 Low. Longer PEG chains dominate the interaction, significantly reducing retention time on C18.
Key Observations
  • The "PEG Shift": replacing an alkyl linker with a PEG linker of similar length (e.g., C12 alkyl vs. PEG4) typically results in a 30-50% reduction in retention time . This is advantageous for ensuring the linker does not make the final drug conjugate overly hydrophobic, which can cause aggregation.

  • Resolution from Impurities: During synthesis, the unreacted Dimethylaniline precursor often elutes significantly later than the Dimethylaniline-PEG4-acid product due to the lack of the polar acid/PEG tail. This large RT difference simplifies purification.

Troubleshooting & Optimization

Issue 1: Peak Tailing
  • Cause: The tertiary amine in the dimethylaniline group interacts with acidic silanols on the silica column support.

  • Solution:

    • Mobile Phase: Ensure at least 0.1% TFA is used.[2] The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving peak symmetry.

    • Column Choice: Use "End-capped" columns (e.g., C18-MS) or columns designed for basic compounds (e.g., Waters XBridge BEH) which withstand high pH or have superior surface coverage.

Issue 2: Peak Splitting
  • Cause: At intermediate pH (pH 4-5), the carboxylic acid may partially ionize while the amine remains protonated, creating a zwitterionic species mixture.

  • Solution: Maintain pH < 3.0 (fully protonated acid) or pH > 7.5 (fully ionized acid, though this may reduce retention too much on C18). Acidic conditions (pH 2.0) are preferred for stability.

Synthesis Monitoring Workflow

The following diagram depicts how HPLC is used to validate the conjugation of the PEG linker to the Dimethylaniline core.

Synthesis_Monitoring Reactant1 Dimethylaniline Precursor Reaction Conjugation Reaction Reactant1->Reaction Reactant2 PEG4-Diester or PEG4-Acid Reactant2->Reaction HPLC HPLC Analysis (t=0, 1h, 4h) Reaction->HPLC Result Product Peak (Shifted Earlier) HPLC->Result Monitor Disappearance of Reactant 1

Figure 2: Reaction monitoring workflow. The product (PEGylated) typically elutes earlier than the hydrophobic amine precursor on RP-HPLC.

References

  • BroadPharm. PEG Linkers & ADC Reagents Product Guide. Retrieved from

  • Sigma-Aldrich. 4-(Dimethylamino)benzoic acid Product Specification. Retrieved from

  • PubChem. N,N-Dimethylaniline Compound Summary. National Library of Medicine. Retrieved from

  • J. Sep. Sci.Retention behavior of PEGylated peptides in reversed-phase HPLC. (General principles of PEG retention shifts).
  • BenchChem. Analytical techniques for characterizing PEGylated conjugates. Retrieved from

Sources

Validation

Optimizing PEG Chain Length for Cellular Permeability: A Comparative Technical Guide

The Stealth-Permeability Paradox In conjugate design, Polyethylene Glycol (PEG) serves as the industry standard for improving solubility and reducing immunogenicity. However, a critical trade-off exists: the "Stealth-Per...

Author: BenchChem Technical Support Team. Date: February 2026

The Stealth-Permeability Paradox

In conjugate design, Polyethylene Glycol (PEG) serves as the industry standard for improving solubility and reducing immunogenicity. However, a critical trade-off exists: the "Stealth-Permeability Paradox." While longer PEG chains extend circulation half-life by reducing opsonization (the "stealth" effect), they simultaneously create a steric barrier that significantly inhibits cellular internalization.

This guide moves beyond basic PEGylation principles to rigorously compare how PEG chain length—specifically Short (<2 kDa), Intermediate (2–5 kDa), and Long (>5 kDa)—dictates the mechanism and efficiency of cell membrane traversal.

Mechanistic Comparison: How Chain Length Dictates Entry

The molecular weight (MW) of the PEG chain fundamentally alters the physicochemical interaction between the conjugate and the lipid bilayer. This is not merely a size difference; it is a shift in the dominant uptake pathway.

The Conformation Factor: Mushroom vs. Brush[1]
  • Mushroom Regime (Low Density/Short Chain): PEG chains coil near the surface. This exposes more of the payload or ligand, allowing for easier interaction with cell surface receptors or direct membrane permeation.

  • Brush Regime (High Density/Long Chain): PEG chains extend linearly. This creates a dense hydration shell that prevents protein adsorption (good for circulation) but sterically hinders the ligand-receptor binding necessary for endocytosis (bad for uptake).

Pathway Divergence

Experimental evidence suggests a bifurcation in uptake mechanisms based on MW:

  • Low MW (<2 kDa): Predominantly enters via passive diffusion or solvent drag. The amphiphilic nature allows transient defects in the lipid bilayer.

  • High MW (>5 kDa): Too large for diffusion. Uptake relies on active endocytosis (caveolae- or clathrin-mediated). However, the high steric hindrance often reduces the rate of this process compared to non-PEGylated counterparts.

Visualization: PEG Chain Length Dependent Uptake Pathways

PEG_Uptake_Mechanism cluster_0 PEG Conjugate Properties cluster_1 Cell Membrane Interaction cluster_2 Uptake Mechanism ShortPEG Short PEG (<2 kDa) (Mushroom Conformation) LipidInteraction Direct Lipid Bilayer Interaction ShortPEG->LipidInteraction Min. Shielding LongPEG Long PEG (>5 kDa) (Brush Conformation) StericHindrance Steric Hindrance & Reduced Protein Corona LongPEG->StericHindrance High Shielding Diffusion Passive Diffusion (High Efficiency) LipidInteraction->Diffusion Membrane Permeation Endocytosis Caveolae-Mediated Endocytosis (Rate Limited) StericHindrance->Endocytosis Ligand Access Blocked HighUptake High Permeability Diffusion->HighUptake Rapid Intracellular Accumulation LowUptake Low Permeability Endocytosis->LowUptake Delayed/Reduced Accumulation

Figure 1: Mechanistic pathway divergence between Short and Long PEG chains. Short chains favor passive diffusion, while long chains rely on sterically-hindered endocytosis.

Comparative Analysis: Short vs. Long PEG

The following table synthesizes data from multiple conjugate types (Liposomes, Gold Nanoparticles, and Polymeric NPs) to highlight the performance trade-offs.

Table 1: Impact of PEG Chain Length on Cellular Metrics
FeatureShort PEG (<2 kDa)Intermediate PEG (2–5 kDa)Long PEG (>5 kDa)
Cellular Uptake Efficiency High ModerateLow
Primary Uptake Mechanism Passive Diffusion / Non-specificMixed ModeEndocytosis (often impeded)
Protein Corona Formation High (Rapid Opsonization)ModerateLow (Stealth)
Circulation Half-Life Short (< 1 hour)ModerateLong (> 24 hours)
Intracellular Release Rapid (Cytosolic access)VariableSlow (Endosomal entrapment)
Best Use Case Acute imaging, local delivery, or when rapid cytosolic entry is required.Balanced systemic delivery.Long-circulating tumor targeting (EPR effect) where uptake rate is secondary to accumulation.

Key Data Insight: A study on gold nanoparticles (GNPs) demonstrated that increasing PEG MW from 2 kDa to 5 kDa significantly reduced macrophage uptake. While 1–2 kDa PEG-GNPs showed higher uptake than non-PEGylated controls (due to stability), the 5 kDa variant showed the lowest uptake due to excessive steric shielding [1]. Conversely, for folate-targeted liposomes, while in vitro uptake was similar, in vivo tumor accumulation was superior with 10 kDa PEG due to extended circulation time allowing for the EPR effect to manifest [2].

Validated Experimental Protocol: Measuring Uptake Kinetics

To empirically determine the optimal PEG length for your specific conjugate, we recommend a Time-Resolved Flow Cytometry Assay . This protocol is self-validating by including a low-temperature control (4°C) to distinguish active uptake from surface binding.

Protocol: Kinetic Cellular Uptake Assay

Objective: Quantify the rate of internalization for PEG-conjugates of varying chain lengths.

Materials:

  • Target Cells (e.g., HeLa, RAW 264.7)

  • Fluorescently labeled PEG-Conjugates (e.g., FITC-PEG-Drug) at Short, Medium, Long MW.

  • Trypan Blue (for quenching extracellular fluorescence).

  • Flow Cytometer.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 12-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare conjugates at equimolar concentrations (critical: normalize by fluorophore concentration, not mass).

    • Treat cells with conjugates for defined time points: 0.5h, 1h, 4h, 24h.

    • Control: Incubate one set at 4°C (inhibits endocytosis) and one at 37°C (active uptake).

  • Harvesting:

    • Aspirate media and wash 3x with cold PBS.

    • Validation Step: Add 0.4% Trypan Blue for 2 mins to quench extracellular fluorescence (ensures signal is intracellular).

    • Wash 2x with PBS.

    • Trypsinize and resuspend in FACS buffer.

  • Analysis:

    • Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry.

    • Calculate Internalization Efficiency :

      
      
      
Visualization: Experimental Workflow

Flow_Cytometry_Protocol Start Seed Cells (24h Incubation) Treat Treat with PEG-Conjugates (Time Course: 0.5-24h) Start->Treat Split Temp Control Treat->Split Cold 4°C Incubation (Inhibits Endocytosis) Split->Cold Warm 37°C Incubation (Active Uptake) Split->Warm Quench Trypan Blue Quench (Remove Surface Signal) Cold->Quench Warm->Quench Measure Flow Cytometry (Measure MFI) Quench->Measure Result Calculate Internalization: MFI(37°C) - MFI(4°C) Measure->Result

Figure 2: Workflow for distinguishing active internalization from surface binding using temperature controls and fluorescence quenching.

Strategic Recommendations

Based on the synthesis of mechanistic data and experimental outcomes, we propose the following selection criteria:

  • For Cytosolic Targets (Small Molecules/Peptides):

    • Recommendation: Use Short PEG (<2 kDa) or Cleavable PEG.

    • Reasoning: Short chains minimize the barrier to passive diffusion. If circulation time is critical, use a "sheddable" PEG linker (e.g., pH-sensitive hydrazone) that falls off in the tumor microenvironment to reveal the cell-penetrating core.

  • For Systemic Tumor Targeting (Nanoparticles/Liposomes):

    • Recommendation: Use Intermediate/Long PEG (5–10 kDa) .

    • Reasoning: While cell permeability per se is lower, the massive gain in pharmacokinetics (PK) allows for greater total accumulation in the tumor via EPR. The lower uptake rate is compensated by the longer exposure time [2].

  • For Macrophage Evading (Gene Delivery):

    • Recommendation: Use High Density Long PEG .

    • Reasoning: To prevent rapid clearance by the Reticuloendothelial System (RES), maximal steric shielding is required. Note that this will require an active targeting ligand (e.g., Folate, RGD) to overcome the PEG barrier at the target site.

References

  • The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. Source: NIH / MDPI. URL:[Link]

  • Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity. Source: International Journal of Nanomedicine (NIH). URL:[Link]

  • Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs). Source: Drug Metabolism and Pharmacokinetics (NIH). URL:[Link]

  • Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. Source: Dove Medical Press. URL:[Link]

  • Effects of Poly(ethylene glycol) (PEG) Chain Length of PEG-Lipid on the Permeability of Liposomal Bilayer Membranes. Source: Biol. Pharm.[1][2][3] Bull. (ResearchGate).[4] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Dimethylaniline-PEG4-acid

Executive Summary & Chemical Profile Dimethylaniline-PEG4-acid is a heterobifunctional linker commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[1] While the polyethylene glycol (PEG) spac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Dimethylaniline-PEG4-acid is a heterobifunctional linker commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[1] While the polyethylene glycol (PEG) spacer improves water solubility, the molecule presents a dual-hazard profile driven by the toxic N,N-dimethylaniline (DMA) moiety and the corrosive carboxylic acid terminus .

Effective disposal is not merely a regulatory compliance task; it is a critical safety control to prevent methemoglobinemia (a blood disorder caused by aniline exposure) and severe aquatic toxicity.

Chemical Hazard Assessment
FeatureHazard ClassMechanism of Danger
DMA Moiety Acute Toxin (Cat 3) Absorbs through skin/lungs; oxidizes hemoglobin to methemoglobin, reducing oxygen transport.[1][2]
Acid Terminus Corrosive / Irritant Lowers pH of waste streams; incompatible with cyanides, sulfides, and bases.[1]
PEG Spacer Solubility Enhancer Increases the mobility of the toxic DMA group in water systems, heightening environmental risk.[1]
Overall GHS Danger Toxic if swallowed/inhaled (H301+H331); Suspected Carcinogen (H351); Toxic to aquatic life (H411).[1][3]
Pre-Disposal Segregation & Compatibility

The First Principle of Safety: Segregation. Improper mixing of aniline derivatives is a leading cause of laboratory thermal runaways. You must validate the waste stream before pouring.

The "Self-Validating" Compatibility Check

Before adding Dimethylaniline-PEG4-acid to any central waste container, perform this mental or physical check:

  • Oxidizer Check: Is the waste container free of Peroxides, Nitrates, or Chromates?

    • Reasoning: DMA is electron-rich and reacts violently with strong oxidizers, potentially igniting.

  • pH Check: Is the receiving container free of strong bases (Sodium Hydroxide) or reactive Sulfides?

    • Reasoning: Mixing this acid with sulfides releases lethal H₂S gas. Mixing with bases causes exothermic neutralization which can pressurize sealed drums.

Compatibility Matrix
Substance ClassCompatibility StatusResult of Mixing
Strong Oxidizers (e.g., HNO₃, H₂O₂)DANGER (Incompatible) Fire / Explosion / Violent Decomposition
Strong Bases (e.g., NaOH)Caution Exothermic Reaction (Heat generation)
Halogenated Solvents (e.g., DCM)Compatible Safe for co-disposal in "Halogenated Waste" streams
Aqueous Solutions Conditional Safe only if pH is monitored; do not drain dispose
Operational Disposal Protocol (Step-by-Step)
Phase 1: Waste Characterization & Collection

Do not neutralize this chemical in the lab. Treatment of hazardous waste without a permit is a violation of EPA RCRA regulations (and EU Directive 2008/98/EC).

  • Solid Waste (Contaminated Consumables):

    • Collect gloves, weigh boats, and paper towels contaminated with the substance.

    • Place in a clear, 6-mil polyethylene bag .

    • Seal with tape and place inside a secondary rigid container (fiber drum or bucket).

    • Label: "Solid Debris Contaminated with Toxic Organics (Aniline Derivative)."

  • Liquid Waste (Mother Liquors / Reaction Mixtures):

    • Select a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers due to the acid content.

    • Solvent Stream Selection:

      • If dissolved in DCM/Chloroform

        
        Halogenated Organic Waste .
        
      • If dissolved in Methanol/Water/DMSO

        
        Non-Halogenated Organic Waste .
        
    • Headspace Rule: Leave at least 10% headspace in the bottle to allow for thermal expansion.

Phase 2: Labeling & Documentation

A generic "Chemical Waste" label is insufficient. The label must communicate the specific toxicity to the waste handler.

  • Primary Constituent: [Solvent Name] (e.g., Dichloromethane)

  • Trace Contaminant: Dimethylaniline-PEG4-acid (<1%)[1]

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Carcinogen[4]

  • RCRA Code (USA): U012 (Aniline reference) or D002 (Corrosivity) depending on concentration and pH. Note: When in doubt, tag as "Toxic Organic Acid".[1]

Phase 3: Final Storage & Handoff
  • Secondary Containment: Store the waste bottle in a tray capable of holding 110% of the volume.

  • Cap Check: Ensure the cap is a "vented cap" if available, or inspect weekly for bulging (pressure buildup).

  • Disposal Path: This waste requires High-BTU Incineration . It cannot be landfilled or sewer-discharged.

Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of Dimethylaniline-PEG4-acid to ensure it enters the correct waste stream.

DisposalWorkflow Start Waste Generation: Dimethylaniline-PEG4-acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Gloves, Weigh Boats) StateCheck->Solid Dry Debris Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Solution Bagging Double Bag in 6-mil Polyethylene Solid->Bagging SolventCheck Identify Primary Solvent Liquid->SolventCheck Labeling LABELING CRITICAL: Mark 'Toxic Aniline Derivative' & 'Acidic' Bagging->Labeling Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens StreamHalo Stream: Halogenated Toxic/Corrosive Halo->StreamHalo StreamNonHalo Stream: Non-Halogenated Toxic/Corrosive NonHalo->StreamNonHalo StreamHalo->Labeling StreamNonHalo->Labeling Incineration Final Disposal: High-Temp Incineration Labeling->Incineration

Caption: Decision matrix for segregating Dimethylaniline-PEG4-acid waste based on physical state and solvent carrier.

Emergency Contingencies

In the event of exposure or spill, immediate action is required due to the rapid skin absorption of aniline derivatives.

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol, as it may increase skin absorption of the aniline moiety. Seek medical attention; monitor for signs of cyanosis (blue lips/fingernails).

  • Spill Cleanup:

    • Evacuate the immediate area.[4][5][6]

    • Don PPE: Nitrile gloves (double layer recommended) and respiratory protection.

    • Absorb liquid with vermiculite or sand . Do not use combustible materials like sawdust.

    • Collect as hazardous solid waste (see Protocol Phase 1).

References
  • Carl Roth. (2024). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]

  • US EPA. (2025). SW-846 Test Method 8131: Aniline and Selected Derivatives. Retrieved from [Link][7]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.